Product packaging for Sitagliptin Hydrochloride(Cat. No.:CAS No. 486459-71-6)

Sitagliptin Hydrochloride

Cat. No.: B1625175
CAS No.: 486459-71-6
M. Wt: 443.77 g/mol
InChI Key: PNXSHNOORJKXDW-SBSPUUFOSA-N
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Description

Contextualization within Type 2 Diabetes Mellitus Pathophysiology

Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and a progressive decline in pancreatic beta-cell function. ccjm.orgresearchgate.net A crucial element in glucose regulation is the "incretin effect," which is the enhanced insulin secretion following an oral glucose load compared to an intravenous glucose infusion. ahdbonline.com This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.commedscape.org

In individuals with type 2 diabetes, the incretin (B1656795) effect is significantly diminished. ccjm.orgmdpi.com This impairment is due to both a reduced secretion of GLP-1 and a decreased responsiveness of pancreatic beta-cells to GIP. ccjm.orgahdbonline.com GLP-1 and GIP are responsible for a substantial portion of post-meal insulin release and also play roles in suppressing glucagon (B607659) secretion from pancreatic alpha-cells, slowing gastric emptying, and promoting satiety. ccjm.orgfrontiersin.org The rapid degradation of these vital incretin hormones is carried out by the enzyme dipeptidyl peptidase-4 (DPP-4). ccjm.orgmedscape.orgrcsb.org By cleaving GLP-1 and GIP, DPP-4 shortens their biological activity, thus contributing to the dysregulated glucose homeostasis seen in type 2 diabetes. rcsb.orgpatsnap.com

Historical Development and Evolution of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The discovery of the enzyme dipeptidyl peptidase-4 in 1967 set the stage for a new therapeutic approach to diabetes. wikipedia.orgfasen.org.ar In the 1990s, research established that DPP-4 was responsible for the inactivation of the incretin hormones GLP-1 and GIP. nih.gov This finding sparked interest in developing inhibitors of this enzyme as a potential treatment for type 2 diabetes. The initial proof-of-concept for DPP-4 inhibitors in humans emerged from a clinical study using NVP-DPP728, which demonstrated improved glucose control in patients with type 2 diabetes. su.ac.th

The first DPP-4 inhibitors were characterized in the late 1980s and early 1990s, which helped establish the initial structure-activity relationships for further development. wikipedia.org One of the early inhibitors, P32/98 from Merck, showed effects in both animals and humans but was not pursued due to side effects. wikipedia.org The development of cyanopyrrolidines, such as DPP-728 by Novartis, marked a significant step forward due to their increased potency. wikipedia.org

This line of research culminated in the development of several orally active, small-molecule DPP-4 inhibitors. Sitagliptin (B1680988), developed by Merck, became the first DPP-4 inhibitor to receive FDA approval in October 2006. wikipedia.orgfasen.org.arijrti.orguspharmacist.comwikipedia.org Following sitagliptin, other DPP-4 inhibitors such as vildagliptin, saxagliptin, linagliptin, and alogliptin (B1666894) were developed and approved, solidifying this class of drugs as a cornerstone in diabetes management. fasen.org.arnih.gov

Therapeutic Significance of Sitagliptin Hydrochloride as a Selective DPP-4 Inhibitor

This compound's therapeutic value lies in its highly selective and potent inhibition of the DPP-4 enzyme. patsnap.comijrti.orguspharmacist.com By blocking DPP-4, sitagliptin prevents the degradation of endogenous incretin hormones GLP-1 and GIP. patsnap.comijrti.orgdrugbank.com This leads to increased and prolonged activity of these hormones, resulting in several beneficial effects on glucose metabolism. patsnap.comijrti.org

The primary mechanism involves enhancing glucose-dependent insulin secretion from pancreatic beta-cells and suppressing the release of glucagon from pancreatic alpha-cells. patsnap.commedscape.com This dual action helps to lower both postprandial (after-meal) and fasting blood glucose levels. patsnap.commedscape.com A key advantage of sitagliptin's mechanism is that it is glucose-dependent, meaning it primarily stimulates insulin release when blood glucose levels are elevated, which minimizes the risk of hypoglycemia. patsnap.commedscape.com

Research has shown that sitagliptin is highly selective for DPP-4, with significantly less activity against related enzymes like DPP-8 and DPP-9. ijrti.orgfrontiersin.org This selectivity is a crucial aspect of its therapeutic profile. Clinical studies have consistently demonstrated the efficacy of sitagliptin in improving glycemic control.

Table 1: Summary of Sitagliptin Efficacy in Clinical Trials

Trial FocusBaseline HbA1c (%)HbA1c Reduction (%)Key Findings
Monotherapy vs. Placebo (12 weeks)7.70.8Significant reduction in HbA1c with a low risk of hypoglycemia. nih.gov
Add-on to Metformin (B114582)7.480.72Statistically significant reductions in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose. e-dmj.org
Add-on to SulfonylureaNot Specified0.5Significant reduction in HbA1c. e-dmj.org
Add-on to Metformin and Insulin vs. Voglibose (B1684032)Not SpecifiedSitagliptin group showed a greater decrease in HbA1c (-6.00%) compared to the voglibose group (-3.58%) after 12 weeks.Sitagliptin demonstrated a significantly stronger effect in reducing HbA1c levels. elsevier.es
Add-on to Sulfonylurea +/- Metformin vs. Placebo (in Chinese patients)Not Specified-0.61 (between-treatment difference)Sitagliptin significantly improved glycemic control. nih.gov

This table is for informational purposes and represents a selection of findings. Results can vary between studies and patient populations.

Furthermore, some studies suggest that long-term treatment with DPP-4 inhibitors like sitagliptin may have beneficial effects on pancreatic beta-cell mass and function, potentially modifying the course of the disease. diabetesjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClF6N5O B1625175 Sitagliptin Hydrochloride CAS No. 486459-71-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSHNOORJKXDW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486459-71-6
Record name Sitagliptin hydrochloride
Source ChemIDplus
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Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride
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Record name SITAGLIPTIN HYDROCHLORIDE
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Molecular and Cellular Pharmacology of Sitagliptin

Mechanism of Action: Selective Inhibition of Dipeptidyl Peptidase-4

Sitagliptin (B1680988) hydrochloride is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). wikipedia.orgdroracle.aipatsnap.com This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. patsnap.comnih.govresearchgate.net By inhibiting DPP-4, sitagliptin increases the levels of active incretin hormones, leading to a cascade of effects that ultimately lower blood glucose levels. droracle.aipatsnap.comdroracle.ai The inhibition of DPP-4 by sitagliptin is competitive and reversible. nih.gov

Enhancement of Active Incretin Hormones (Glucagon-Like Peptide-1 and Glucose-Dependent Insulinotropic Polypeptide)

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comresearchgate.net These hormones play a vital role in the post-meal glucose response. However, their action is short-lived as they are quickly inactivated by the DPP-4 enzyme. patsnap.comresearchgate.net

Sitagliptin's primary mechanism involves preventing this degradation. By inhibiting DPP-4, sitagliptin leads to a significant increase in the circulating levels of active GLP-1 and GIP. droracle.aidroracle.aioup.com Studies have shown that sitagliptin can increase active GLP-1 levels by approximately two-fold. oup.com This enhancement of active incretin levels is a cornerstone of sitagliptin's therapeutic effect. patsnap.comresearchgate.net Interestingly, while active incretin levels rise, some studies have observed a slight decrease in total GLP-1 levels, suggesting a potential feedback mechanism. ku.dkdiabetesjournals.orgdiabetesjournals.org

Modulation of Glucose-Dependent Insulin (B600854) Secretion

The elevated levels of active GLP-1 and GIP resulting from DPP-4 inhibition directly stimulate the pancreatic beta-cells to secrete insulin. patsnap.comdroracle.aioup.com A key characteristic of this action is its glucose-dependent nature. patsnap.compatsnap.com This means that insulin secretion is enhanced primarily when blood glucose levels are high, such as after a meal. droracle.aipatsnap.com This glucose-dependent mechanism minimizes the risk of hypoglycemia, as insulin release diminishes when blood glucose levels approach the normal range. wikipedia.orgpatsnap.com Research has demonstrated that sitagliptin treatment leads to significant improvements in markers of beta-cell function, including an enhanced insulinogenic index, which reflects early-phase insulin release. nih.gove-dmj.org

Suppression of Glucagon (B607659) Secretion

In addition to stimulating insulin secretion, active GLP-1 also acts on the pancreatic alpha-cells to suppress the secretion of glucagon. wikipedia.orgpatsnap.comoup.com Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By suppressing glucagon release, particularly in the post-meal period, sitagliptin further contributes to the reduction of hyperglycemia. droracle.aidroracle.ainih.gov This dual action of enhancing insulin and suppressing glucagon provides a coordinated approach to glycemic control. patsnap.compatsnap.com Studies have shown that sitagliptin significantly reduces postprandial glucagon concentrations. nih.govnih.gov

Allosteric and Orthosteric Binding Characteristics to DPP-4 Enzyme

The interaction between sitagliptin and the DPP-4 enzyme is a key determinant of its inhibitory activity. DPP-4 inhibitors can be broadly categorized based on their binding site on the enzyme: orthosteric inhibitors bind to the active site, while allosteric inhibitors bind to a different site, inducing a conformational change that inhibits enzyme activity. nih.govresearchgate.net

Sitagliptin is classified as a substrate-based, competitive inhibitor that binds to the active site of the DPP-4 enzyme. nih.govnih.gov Its binding is characterized as tight and reversible. nih.gov The chemical structure of sitagliptin, particularly its β-amino acid core, allows it to interact with key residues within the S1 and S2 subsites of the DPP-4 active site. nih.govresearchgate.net This interaction effectively blocks the access of the natural substrates, GLP-1 and GIP, to the catalytic triad (B1167595) of the enzyme, thereby preventing their degradation. The binding of sitagliptin to the active site involves interactions with specific amino acid residues, including Glu205 and Glu206. researchgate.net

Downstream Signaling Pathways and Cellular Responses in Pancreatic Islets and Other Tissues

The increased levels of active incretin hormones, facilitated by sitagliptin, trigger a series of downstream signaling pathways in various tissues, most notably the pancreatic islets.

In Pancreatic Islets:

The binding of GLP-1 and GIP to their respective G-protein coupled receptors (GPCRs) on pancreatic beta-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). mdpi.come-dmj.org This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2). mdpi.com These signaling cascades ultimately result in:

Enhanced Insulin Exocytosis: PKA and EPAC2 play crucial roles in the mobilization and fusion of insulin-containing granules with the cell membrane, leading to increased insulin secretion. e-dmj.org

Increased Insulin Gene Transcription: The signaling pathways also promote the transcription of the proinsulin gene, ensuring the replenishment of insulin stores. e-dmj.org

Improved Beta-Cell Function and Survival: Chronic treatment with sitagliptin has been shown to improve beta-cell function and preserve beta-cell mass in preclinical models. diabetesjournals.orgmdpi.com This is thought to be mediated by the activation of pro-survival pathways and inhibition of apoptotic pathways. diabetesjournals.orguc.pt Specifically, DPP-4 inhibition can lead to the activation of CREB, which in turn increases the expression of anti-apoptotic proteins like Bcl-2 and BIRC3, and the insulin receptor substrate-2 (IRS-2), a key component of the insulin signaling pathway. mdpi.com

In Other Tissues:

The effects of sitagliptin extend beyond the pancreas. While the primary mechanism is centered on incretin enhancement, downstream effects have been observed in other tissues:

Adipose Tissue: Sitagliptin has been shown to reduce inflammation in adipose tissue by decreasing macrophage infiltration and the expression of inflammatory genes like IL-6 and TNFα. physiology.org It may also influence adipocyte size and distribution. physiology.org Some studies suggest that sitagliptin can increase the uptake of [¹⁸F]FDG in subcutaneous white adipose tissue. nih.gov

Skeletal Muscle: In skeletal muscle, sitagliptin has been observed to increase the mRNA expression of PGC1β, a key regulator of mitochondrial energy metabolism. nih.gov This suggests a potential role in improving cellular energy utilization.

Liver: By suppressing glucagon and enhancing insulin signaling, sitagliptin indirectly reduces hepatic glucose production. japi.org

Anti-inflammatory and Antioxidant Effects: Some studies suggest that sitagliptin may have broader anti-inflammatory and antioxidant effects in various tissues, potentially through cAMP-mediated signaling pathways. nih.gov

Interactive Data Tables

Table 1: Effects of Sitagliptin on Incretin Hormones and Pancreatic Function

ParameterEffect of SitagliptinMechanismReference
Active GLP-1 LevelsIncreasedInhibition of DPP-4 degradation oup.com
Active GIP LevelsIncreasedInhibition of DPP-4 degradation oup.com
Insulin SecretionIncreased (Glucose-dependent)Enhanced incretin action on beta-cells patsnap.comdroracle.ai
Glucagon SecretionDecreasedEnhanced GLP-1 action on alpha-cells wikipedia.orgpatsnap.com
Beta-cell FunctionImprovedIncreased insulin synthesis and secretion nih.gove-dmj.org

Preclinical Investigations of Sitagliptin

In Vitro Studies on Enzyme Kinetics and Inhibitory Potency

Sitagliptin (B1680988) hydrochloride is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. caymanchem.commedchemexpress.comeuropa.eu In vitro studies using Caco-2 cell extracts have demonstrated that sitagliptin exhibits a strong inhibitory effect on DPP-4, with a half-maximal inhibitory concentration (IC50) of 19 nM. medchemexpress.com Further investigations have confirmed its high selectivity for DPP-4 over other related enzymes such as DPP-8 and DPP-9, where the IC50 values are significantly higher, at 48 µM and greater than 100 µM, respectively. caymanchem.comeuropa.eu This selectivity is crucial as non-selective inhibition of other DPP enzymes has been associated with toxicity. europa.eu

The mechanism of inhibition is competitive and reversible, meaning sitagliptin binds to the active site of the DPP-4 enzyme, preventing it from inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netgabi-journal.net The inhibition of DPP-4 by sitagliptin leads to increased levels of these active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion. researchgate.netadooq.com Studies have also explored the inhibitory activity of sitagliptin in human whole blood and plasma, confirming its effectiveness in a more complex biological matrix. researchgate.net

Table 1: In Vitro Inhibitory Potency of Sitagliptin

Enzyme IC50 Source
DPP-4 19 nM Caco-2 cell extracts medchemexpress.com
DPP-8 48 µM caymanchem.com
DPP-9 > 100 µM europa.eu
FAP > 100 µM europa.eu
PEP > 100 µM europa.eu

Cell-Based Assays for Incretin-Mediated Effects

Cell-based assays have been instrumental in elucidating the downstream effects of sitagliptin-mediated DPP-4 inhibition. By preventing the degradation of incretins, sitagliptin potentiates their actions on various cell types. Incretin hormones, primarily GLP-1 and GIP, stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner. researchgate.netgabi-journal.net

Studies using intestinal L-cells, such as the mGLUTag and hNCI-H716 cell lines, have surprisingly shown that sitagliptin can directly stimulate the secretion of total GLP-1. oup.com This effect was found to be independent of its DPP-4 inhibitory activity and involved the activation of protein kinase A (PKA) and MEK-ERK1/2 signaling pathways. oup.com In these cell lines, sitagliptin treatment led to a significant increase in intracellular cyclic AMP (cAMP) levels. oup.com

Furthermore, in vitro experiments with isolated splenic CD4+ T-cells from non-obese diabetic (NOD) mice, a model for type 1 diabetes, demonstrated that sitagliptin can reduce T-cell migration. nih.gov This effect is mediated through both incretin-dependent and independent pathways. nih.gov Specifically, sitagliptin was shown to decrease the migration of lymph node CD4+ T-cells via an incretin-mediated activation of the NF-κB pathway. nih.gov

Animal Models of Metabolic Dysregulation and Type 2 Diabetes Mellitus

Efficacy Assessments in Glycemic Control and Glucose Homeostasis

Preclinical studies in various animal models of type 2 diabetes have consistently demonstrated the efficacy of sitagliptin in improving glycemic control. In high-fat diet (HFD) / streptozotocin (B1681764) (STZ)-induced diabetic mice, chronic treatment with a sitagliptin analog, des-fluoro-sitagliptin, resulted in significant and dose-dependent reductions in postprandial and fasting blood glucose levels, as well as HbA1c. diabetesjournals.org These improvements in glycemic control were sustained over a 10-week treatment period and were superior to those observed with the sulfonylurea agent glipizide (B1671590). researchgate.netnih.gov

Similar positive outcomes on glucose homeostasis have been observed in other rodent models. In Zucker Diabetic Fatty (ZDF) rats, a model of obese type 2 diabetes, six weeks of sitagliptin treatment led to a decrease in glucose and HbA1c levels. nih.gov In Akita and db/db mice, both models of type 2 diabetes, a sitagliptin analogue lowered non-fasting glucose levels and improved glucose tolerance in an intraperitoneal glucose tolerance test after 4-6 weeks of treatment. koreascience.krnih.gov Furthermore, in ob/ob mice, a genetic model of obesity and insulin resistance, four weeks of daily sitagliptin administration attenuated the aggravation of weight gain and improved glucose tolerance and insulin sensitivity. nih.gov Oral administration of sitagliptin in normal healthy mice has also been shown to improve glucose tolerance. oup.com

Evaluation of Pancreatic Beta-Cell Preservation and Proliferation

A significant focus of preclinical research has been the potential of sitagliptin to preserve and even enhance pancreatic beta-cell mass and function, a key factor in the progression of type 2 diabetes. In HFD/STZ-induced diabetic mice, chronic treatment with a sitagliptin analog not only improved glycemic control but also significantly increased the number of insulin-positive beta-cells, leading to a normalization of beta-cell mass and the beta-cell to alpha-cell ratio. diabetesjournals.orgresearchgate.net This effect on beta-cell preservation was not observed with glipizide treatment. diabetesjournals.orgnih.gov

Studies in other diabetic animal models support these findings. In Akita mice, a sitagliptin analogue induced a higher rate of beta-cell proliferation, while in db/db mice, it led to a lower rate of beta-cell apoptosis. koreascience.krnih.gov In transgenic rats overexpressing human islet amyloid polypeptide, sitagliptin, both alone and in combination with metformin (B114582), preserved beta-cell mass by inhibiting apoptosis and increasing proliferation. e-dmj.orgnih.gov Combination therapy of sitagliptin with GABA in a mouse model of beta-cell injury also showed superior effects in increasing beta-cell mass, proliferation, and reducing apoptosis. frontiersin.org However, some studies have yielded contrasting results. One study in young male mice on a high-fat diet found that long-term treatment with des-fluoro-sitagliptin did not stimulate beta-cell proliferation or mass expansion. oup.com

Table 2: Effects of Sitagliptin on Pancreatic Beta-Cells in Animal Models

Animal Model Effect Reference
HFD/STZ Diabetic Mice Increased beta-cell mass and normalized beta-cell to alpha-cell ratio. diabetesjournals.orgresearchgate.net diabetesjournals.orgresearchgate.net
Akita Mice Induced higher beta-cell proliferation. koreascience.krnih.gov koreascience.krnih.gov
db/db Mice Lowered rate of beta-cell apoptosis. koreascience.krnih.gov koreascience.krnih.gov
Transgenic Rats (hIAPP) Preserved beta-cell mass by inhibiting apoptosis and increasing proliferation. e-dmj.orgnih.gov e-dmj.orgnih.gov
Young Male Mice (HFD) No stimulation of beta-cell proliferation or mass expansion. oup.com oup.com

Studies on Hepatic Glucose Production Modulation

Sitagliptin has been shown to modulate hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes. In ob/ob mice, sitagliptin treatment was associated with improvements in hepatic insulin resistance. nih.gov This was linked to a reduction in liver macrophages and regulation of their polarization, as well as prevention of inflammatory pathways in the liver. nih.gov In STZ-induced diabetic rats, sitagliptin treatment for 90 days was found to have a hepatoprotective effect, attenuating hepatic injury. mdpi.com This was associated with the modulation of oxidative stress, lipid metabolism, and inflammatory mediators in the liver. mdpi.com Furthermore, studies have suggested that sitagliptin can ameliorate hepatic insulin resistance by modulating inflammation and autophagy. nih.gov

Non-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Non-clinical ADME studies have indicated that sitagliptin is rapidly absorbed following oral administration. europa.euijrti.org In rats and dogs, peak plasma concentrations are reached relatively quickly. europa.euijrti.org The oral bioavailability in rats was determined to be 59% in males and 82% in females at a 2 mg/kg dose. ijrti.org

Sitagliptin exhibits a moderate to high clearance and a relatively short plasma half-life in preclinical species. ijrti.org The volume of distribution at steady state following intravenous administration in healthy subjects is approximately 198 liters, indicating tissue distribution. tmda.go.tz Plasma protein binding is low across species, including mouse, rat, rabbit, dog, and human (around 38% in humans), suggesting a low potential for drug-drug interactions due to displacement from plasma proteins. europa.euijrti.orgtmda.go.tz

Metabolism is a minor pathway for the elimination of sitagliptin. tmda.go.tzdrugbank.com In vitro studies have identified CYP3A4 as the primary enzyme responsible for its limited metabolism, with a minor contribution from CYP2C8. tmda.go.tzeuropa.eu The majority of the drug is excreted unchanged in the urine. europa.euijrti.org In rats, excretion occurs through both renal and biliary pathways, while in dogs and humans, renal excretion is the primary route. europa.euijrti.org Approximately 16% of a radiolabeled dose was recovered as metabolites in the excreta. europa.eutmda.go.tz Sitagliptin is a substrate for the p-glycoprotein and organic anion transporter-3 (OAT3), which may be involved in its renal elimination. europa.eutmda.go.tz

Non-Clinical Safety and Toxicology Assessments

A comprehensive series of non-clinical toxicology studies were conducted to evaluate the safety profile of sitagliptin. These investigations in various animal species assessed the potential for carcinogenicity, genotoxicity, and reproductive and developmental toxicity.

Carcinogenicity:

Two-year carcinogenicity studies were performed in both rats and mice. fda.gov In rats administered oral doses of 50, 150, and 500 mg/kg/day, an increased incidence of combined liver adenoma/carcinoma was observed in both males and females at the highest dose. fda.gov This dose resulted in exposures approximately 60 times the human exposure at the maximum recommended daily adult dose (MRHD) of 100 mg/day based on AUC comparisons. fda.govfda.gov No liver tumors were seen at 150 mg/kg/day, which is about 20 times the human exposure at the MRHD. fda.gov In contrast, a two-year study in mice at doses up to 500 mg/kg/day (approximately 70 times the human exposure at the MRHD) showed no increase in the incidence of tumors in any organ. fda.govfda.gov The liver tumors in rats were considered likely secondary to chronic hepatic toxicity at high doses and, given the high safety margin, are not considered relevant to humans. europa.eu

Table 1: Carcinogenicity Study of Sitagliptin

Species Doses Findings Exposure Multiple (vs. Human MRHD)
Rat 50, 150, 500 mg/kg/day (2 years) Increased incidence of liver adenoma/carcinoma at 500 mg/kg/day. fda.govfda.gov ~60x at 500 mg/kg/day fda.gov

| Mouse | 50, 125, 250, 500 mg/kg/day (2 years) | No increased incidence of tumors. fda.govfda.gov | ~70x at 500 mg/kg/day fda.gov |

Genotoxicity:

Sitagliptin was evaluated for genotoxic potential in a range of in vitro and in vivo assays. It was found to be not mutagenic or clastogenic in the Ames bacterial mutagenicity assay, an in vitro chromosome aberration assay in Chinese hamster ovary (CHO) cells, an in vitro DNA damage assay in primary rat hepatocytes, and an in vivo mouse micronucleus assay. fda.goveuropa.eu However, some in vitro studies using human lymphocytes have reported genotoxic effects, such as increased chromosomal aberrations and DNA damage, but only at high concentrations. nih.govekb.egbioline.org.br Another in vitro study using the Comet assay also indicated DNA fragmentation at higher doses. bioline.org.br

Table 2: Genotoxicity Profile of Sitagliptin

Assay System Result
Ames bacterial mutagenicity assay In vitro Negative fda.goveuropa.eu
Chromosome aberration assay In vitro (CHO cells) Negative fda.gov
DNA alkaline elution assay In vitro (rat hepatocytes) Negative fda.gov
Micronucleus assay In vivo (mouse) Negative fda.gov
Chromosomal aberrations, SCEs, Micronucleus, Comet assay In vitro (human lymphocytes) Positive at high concentrations nih.gov

Reproductive and Developmental Toxicology:

Reproductive toxicity studies were conducted in rats and rabbits. In a rat fertility study, no adverse effects on fertility were observed in males or females at doses up to 125 mg/kg/day (approximately 12 times the human exposure at the MRHD). fda.gov At higher doses, there were increased resorptions and post-implantation losses in females. fda.gov

Sitagliptin was not found to be teratogenic in rats or rabbits at doses up to 250 mg/kg/day and 125 mg/kg/day, respectively (approximately 30 and 20 times the human exposure at the MRHD). fda.gov At a maternally toxic dose of 1000 mg/kg/day in rats, an increased incidence of rib malformations in offspring was observed. fda.gov In a pre- and postnatal development study in rats, decreased body weight in male and female offspring was noted at 1000 mg/kg/day. fda.gov Animal studies have shown that sitagliptin is excreted in the milk of lactating rats. europa.eumerck.ca

Table 3: Reproductive and Developmental Toxicity of Sitagliptin

Study Type Species Key Findings Exposure Multiple (vs. Human MRHD)
Fertility Rat No adverse effects on fertility at ≤125 mg/kg/day. fda.gov ~12x at 125 mg/kg/day fda.gov
Embryo-fetal Development Rat Not teratogenic up to 250 mg/kg/day. fda.gov Increased rib malformations at 1000 mg/kg/day (maternally toxic). fda.gov ~30x at 250 mg/kg/day fda.gov
Embryo-fetal Development Rabbit Not teratogenic up to 125 mg/kg/day. fda.gov ~20x at 125 mg/kg/day fda.gov

| Pre- and Postnatal Development | Rat | Decreased offspring body weight at 1000 mg/kg/day. fda.gov | Not specified |

Clinical Pharmacology of Sitagliptin Hydrochloride

Pharmacokinetics

Absorption Characteristics and Absolute Bioavailability

Following oral administration, sitagliptin (B1680988) is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 4 hours. mpa.se The absolute bioavailability of sitagliptin is high, estimated to be approximately 87%. mpa.seeuropa.euhpra.ie This indicates that a large fraction of the orally administered dose reaches the systemic circulation. The absorption of sitagliptin is not significantly affected by the presence of food; administration with a high-fat meal has been shown to have no effect on its pharmacokinetics. mpa.seeuropa.eu Therefore, it can be taken with or without food. mpa.se

Pharmacokinetic ParameterValue
Absolute Bioavailability ~87% mpa.seeuropa.euhpra.ie
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours mpa.se

Distribution Profile and Tissue Penetration

After intravenous administration, the steady-state volume of distribution of sitagliptin is approximately 198 liters, suggesting extensive distribution into tissues. europa.eu In preclinical studies in rats, sitagliptin-related radioactivity was widely distributed throughout the body but was also efficiently cleared from all tissues. europa.eu While specific data on tissue penetration in humans is limited, the large volume of distribution implies that sitagliptin does not remain confined to the bloodstream and distributes into various body compartments. europa.eu

Biotransformation Pathways and Metabolite Identification (Cytochrome P450 Enzymes: CYP3A4, CYP2C8)

Metabolism of sitagliptin is a minor pathway of elimination, with the majority of the drug being excreted unchanged. tga.gov.auhpra.ie Approximately 16% of an administered dose is excreted as metabolites. tga.gov.aunih.gov In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the limited metabolism of sitagliptin, with a minor contribution from CYP2C8. hpra.ienih.goveuropa.eu

Six metabolites have been detected at trace levels in plasma and are not considered to contribute to the plasma DPP-4 inhibitory activity of sitagliptin. hpra.ieeuropa.eu These metabolites include N-sulfate and N-carbamoyl glucuronic acid conjugates, hydroxylated derivatives, an ether glucuronide of a hydroxylated metabolite, and two metabolites formed through oxidative desaturation of the piperazine (B1678402) ring followed by cyclization. nih.govresearchgate.netresearchgate.net

Elimination and Excretion Routes (Renal Clearance via Active Tubular Secretion)

The primary route of elimination for sitagliptin is renal excretion. tga.gov.aueuropa.eu Following a single oral dose of radiolabeled sitagliptin, approximately 87% of the dose was excreted in the urine and 13% in the feces within one week. tga.gov.aunih.gov A significant portion, about 79%, of the drug is excreted unchanged in the urine. hpra.ietga.gov.au

The renal clearance of sitagliptin is approximately 350 mL/min, which is significantly greater than the glomerular filtration rate, indicating that active tubular secretion is a key mechanism in its renal elimination. tga.gov.aueuropa.eueuropa.eu Sitagliptin is a substrate for the human organic anion transporter-3 (hOAT-3) and p-glycoprotein (P-gp), which are believed to be involved in its active secretion into the renal tubules. tga.gov.aueuropa.eunih.gov

Elimination ParameterValue
Primary Route of Elimination Renal Excretion tga.gov.aueuropa.eu
Percentage of Dose Excreted in Urine ~87% tga.gov.aunih.gov
Percentage of Dose Excreted Unchanged in Urine ~79% hpra.ietga.gov.au
Apparent Terminal Half-life (t1/2) ~12.4 hours tga.gov.aueuropa.eu
Renal Clearance ~350 mL/min tga.gov.aueuropa.eueuropa.eu

Influence of Renal Impairment on Systemic Exposure

Since sitagliptin is primarily eliminated by the kidneys, renal impairment significantly affects its pharmacokinetics. fda.gov.ph The systemic exposure to sitagliptin, as measured by the area under the plasma concentration-time curve (AUC), increases with the severity of renal impairment. fda.gov.phtmda.go.tz

Mild Renal Impairment (eGFR ≥60 to <90 mL/min/1.73 m²): Plasma AUC of sitagliptin is increased by approximately 1.2-fold compared to individuals with normal renal function. fda.gov.phtmda.go.tz

Moderate Renal Impairment (eGFR ≥45 to <60 mL/min/1.73 m²): Plasma AUC is increased by approximately 1.6-fold. fda.gov.phtmda.go.tz

Moderate Renal Impairment (eGFR ≥30 to <45 mL/min/1.73 m²): Plasma AUC is increased by approximately 2-fold. fda.gov.phtmda.go.tz

Severe Renal Impairment (eGFR <30 mL/min/1.73 m²): Plasma AUC is increased by approximately 4-fold. fda.gov.phtmda.go.tznatrapharm.com This includes patients with end-stage renal disease (ESRD) on hemodialysis. fda.gov.phtmda.go.tz

Sitagliptin is modestly removed by hemodialysis, with about 13.5% of a dose being removed during a 3- to 4-hour session. fda.gov.phtmda.go.tz

Degree of Renal ImpairmentApproximate Increase in Sitagliptin Plasma AUC
Mild (eGFR ≥60 to <90 mL/min/1.73 m²)1.2-fold fda.gov.phtmda.go.tz
Moderate (eGFR ≥45 to <60 mL/min/1.73 m²)1.6-fold fda.gov.phtmda.go.tz
Moderate (eGFR ≥30 to <45 mL/min/1.73 m²)2-fold fda.gov.phtmda.go.tz
Severe (eGFR <30 mL/min/1.73 m²)4-fold fda.gov.phtmda.go.tznatrapharm.com

Impact of Hepatic Impairment on Pharmacokinetic Parameters

The effect of hepatic impairment on the pharmacokinetics of sitagliptin is not considered to be clinically meaningful. fda.gov.phnih.gov In a study involving patients with moderate hepatic insufficiency (Child-Pugh score 7 to 9), the mean AUC and Cmax of sitagliptin were slightly higher by 21% and 13%, respectively, compared to healthy matched controls. fda.gov.phnih.govresearchgate.net These differences were not statistically significant and are not considered clinically relevant. nih.govresearchgate.net

There is no clinical experience in patients with severe hepatic impairment (Child-Pugh score >9). fda.gov.phtmda.go.tz However, because sitagliptin is primarily eliminated by the kidneys, severe hepatic impairment is not expected to have a significant impact on its pharmacokinetics. fda.gov.phtmda.go.tz

Pharmacodynamics

Sitagliptin hydrochloride is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor. ekb.egpatsnap.com It works by slowing the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). e-dmj.orgnih.gov This leads to increased levels of active incretin hormones, which in turn stimulate the release of insulin (B600854) and suppress the release of glucagon (B607659) in a glucose-dependent manner. patsnap.comnih.gov

Studies have demonstrated that sitagliptin inhibits plasma DPP-4 activity in a dose-dependent manner. oup.comnih.gov In healthy male volunteers, single oral doses of sitagliptin from 50 mg or greater resulted in approximately 80% or greater inhibition of DPP-4 activity over a 12-hour period. nih.gov Doses of 100 mg or greater showed this level of inhibition over a 24-hour period. nih.gov

In patients with type 2 diabetes, single oral doses of 25 mg and 200 mg of sitagliptin resulted in significant inhibition of plasma DPP-4 activity. oup.com At 2 hours post-dose, the inhibition was approximately 80% and 96% for the 25 mg and 200 mg doses, respectively. oup.com At 24 hours post-dose, the inhibition was approximately 47% and 80%. oup.com The mean inhibition of DPP-4 activity over 24 hours was significantly greater with both sitagliptin doses compared to placebo. oup.com Near maximal glucose-lowering effects were associated with DPP-4 inhibition of 80% or greater. oup.comnih.gov

Table 1: Percent Inhibition of Plasma DPP-4 Activity by Sitagliptin

DoseTime Post-DoseApproximate Percent Inhibition
25 mg2 hours80%
200 mg2 hours96%
25 mg24 hours47%
200 mg24 hours80%

By inhibiting the DPP-4 enzyme, sitagliptin prevents the degradation of the incretin hormones GLP-1 and GIP, leading to increased levels of their active forms. e-dmj.orgoup.com In response to a meal, these hormones are released by the intestine and play a crucial role in glucose homeostasis. e-dmj.orgclinicaltrials.gov

Studies have shown that sitagliptin produces an approximate 2-fold increase in post-meal active GLP-1 levels compared with placebo. nih.gov In patients with type 2 diabetes, single doses of sitagliptin enhanced active GLP-1 and GIP levels. oup.com Following an oral glucose tolerance test (OGTT), both 25 mg and 200 mg doses of sitagliptin led to an approximately 2-fold increase in active GIP levels at 2 hours post-dose. oup.com At 24 hours post-dose, the 25 mg dose resulted in a 1.4-fold increase, while the 200 mg dose maintained a 2-fold increase. oup.com Interestingly, some research suggests that while sitagliptin increases active incretin levels, it may also lead to a decrease in the total concentration of these hormones, possibly due to a negative feedback mechanism on their secretion. nih.govdiabetesjournals.orgplos.org

The increased levels of active incretins due to sitagliptin administration stimulate the pancreas to release insulin in a glucose-dependent manner. patsnap.comnih.gov This means that insulin secretion is enhanced primarily when blood glucose levels are elevated. patsnap.com

In patients with type 2 diabetes, single doses of sitagliptin (25 mg and 200 mg) significantly increased insulin concentrations by 21–22% and C-peptide concentrations by 13–21% after an OGTT, relative to placebo. oup.com C-peptide is released along with insulin and serves as a marker of insulin secretion. Other studies have also confirmed that sitagliptin treatment leads to augmented insulin and C-peptide responses. diabetesjournals.orgphysiology.org This enhanced insulin secretion occurs at lower glucose concentrations as a result of the glucose-lowering effects of the drug. diabetesjournals.org

In addition to stimulating insulin release, the active form of GLP-1 also suppresses the secretion of glucagon from the alpha cells of the pancreas. e-dmj.orge-dmj.orgoup.com Glucagon is a hormone that raises blood glucose levels by promoting the liver to produce and release glucose (hepatic glucose output). clinicaltrials.govdovepress.com

Table 2: Summary of Sitagliptin's Pharmacodynamic Effects

ParameterEffect
Plasma DPP-4 ActivityDose-dependent inhibition oup.comnih.gov
Active GLP-1 Levels~2-fold increase post-meal nih.gov
Active GIP Levels~2-fold increase post-OGTT oup.com
Insulin and C-peptideIncreased response to glucose oup.comdiabetesjournals.org
GlucagonSuppressed secretion oup.come-dmj.org
Hepatic Glucose OutputReduced patsnap.comdovepress.com

Clinical Efficacy Studies in Type 2 Diabetes Mellitus

Monotherapy Trials

As a standalone treatment, sitagliptin (B1680988) has demonstrated significant improvements in glycemic control and markers of pancreatic beta-cell function in patients with T2DM.

Glycemic Control Outcomes (HbA1c, Fasting Plasma Glucose, Postprandial Glucose)

Clinical studies have consistently shown that sitagliptin monotherapy leads to clinically meaningful reductions in key glycemic parameters.

In a 24-week study, patients treated with sitagliptin experienced significant reductions in HbA1c, with placebo-subtracted decreases of 0.79% and 0.94% for different doses. researchgate.net This was accompanied by notable reductions in fasting plasma glucose (FPG) of 17.1 mg/dL and 21.3 mg/dL, respectively. researchgate.net Furthermore, 2-hour postprandial glucose (PPG) levels were also significantly reduced. researchgate.netinfekt.ch Another 24-week trial reported a significant mean reduction in HbA1c of 0.7% from a baseline of 7.8% in elderly patients. japi.org Over a 12-week period, sitagliptin demonstrated superior efficacy in reducing HbA1c, FPG, and 2-hour PPG compared to voglibose (B1684032) in Japanese patients with T2DM. doi.org Specifically, the least squares mean changes in HbA1c were -0.7% for sitagliptin versus -0.3% for voglibose. doi.org Reductions in FPG and 2-hour PPG were also greater with sitagliptin. doi.org

The effectiveness of sitagliptin in lowering HbA1c is often more pronounced in patients with higher baseline A1c levels, with reductions of up to 1.5% observed in individuals with a baseline A1c of ≥9%. diabetesjournals.org

Table 1: Glycemic Control Outcomes in Sitagliptin Monotherapy Trials

Markers of Pancreatic Beta-Cell Function (e.g., HOMA-B, Proinsulin-to-Insulin Ratio)

Sitagliptin therapy has been shown to improve the function of pancreatic beta-cells, which are responsible for insulin (B600854) production. This is a crucial aspect of managing T2DM, as the disease is characterized by progressive beta-cell dysfunction.

Studies have demonstrated that sitagliptin significantly improves the homeostasis model assessment of beta-cell function (HOMA-B) and the proinsulin-to-insulin ratio. infekt.chdiabetesjournals.org An increase in HOMA-B suggests enhanced insulin secretion, while a decrease in the proinsulin-to-insulin ratio indicates more efficient insulin processing. In one 24-week trial, both HOMA-B and the proinsulin-to-insulin ratio were significantly improved with sitagliptin compared to placebo. diabetesjournals.org A meta-analysis also confirmed that sitagliptin improves these markers of beta-cell function. plos.org Furthermore, a study involving elderly patients with hypertension and T2DM revealed significant improvements in HOMA-B and the proinsulin to insulin ratio after 24 weeks of sitagliptin therapy. japi.org

Combination Therapy Trials

In clinical practice, sitagliptin is frequently used in combination with other oral antihyperglycemic agents to achieve optimal glycemic control.

Add-on to Metformin (B114582)

When added to metformin, the most common first-line therapy for T2DM, sitagliptin provides substantial additional glycemic control.

Multiple studies have confirmed the efficacy of this combination. A 24-week, multicentre, double-blind, randomized study showed that adding sitagliptin to metformin resulted in a mean HbA1c reduction of -0.83%. nih.gov Another study reported a placebo-adjusted HbA1c reduction of -0.7% at 18 weeks and -0.8% at 54 weeks when sitagliptin was added to a combination of metformin and rosiglitazone. nih.gov This was accompanied by significant reductions in 2-hour post-meal glucose and fasting plasma glucose. nih.gov A meta-analysis indicated that the combination of metformin and sitagliptin was more effective at improving HOMA-B and decreasing the proinsulin/insulin ratio compared to other combinations. plos.org

Table 2: Glycemic Control with Sitagliptin as Add-on to Metformin

Add-on to Sulfonylureas

The addition of sitagliptin to sulfonylurea therapy has also been shown to be an effective strategy for improving glycemic control in patients who are not at goal.

A 52-week study demonstrated that adding sitagliptin to a low-dose sulfonylurea (with or without metformin) resulted in a significant mean HbA1c reduction of -0.80%. nih.gov In a 24-week randomized clinical trial where sitagliptin was added to a combination of a sulfonylurea and metformin, the mean reduction in HbA1c was -0.84% compared to -0.16% in the placebo group. nih.gov This trial also showed significantly greater reductions in 2-hour post-meal glucose and fasting plasma glucose with sitagliptin. nih.gov Another study reported a 0.86% decline in HbA1c after 24 weeks when sitagliptin was added to metformin and a sulfonylurea. journalagent.com

Add-on to Thiazolidinediones

Combining sitagliptin with a thiazolidinedione (TZD), another class of oral antihyperglycemic agents, has also proven to be beneficial for glycemic management.

In a study where sitagliptin was added to ongoing therapy with metformin and the TZD rosiglitazone, a significant placebo-adjusted HbA1c reduction of -0.7% was observed at 18 weeks, which was sustained at -0.8% at 54 weeks. nih.gov Another study found that adding sitagliptin to pioglitazone, another TZD, resulted in an additional 0.7% reduction in HbA1c. A meta-analysis showed that the combination of sitagliptin and a TZD improved HOMA-B. plos.org However, one study comparing the addition of a TZD versus sitagliptin to patients already on metformin and a sulfonylurea found that the TZD led to a greater reduction in HbA1c at 4 months (-2.0% vs -1.3%). nih.gov

Add-on to Insulin

The addition of sitagliptin to ongoing insulin therapy, with or without metformin, has been shown to improve glycemic control in patients with type 2 diabetes mellitus (T2DM) who have inadequate control with insulin alone. japi.orgnih.gov Multiple clinical studies have demonstrated the efficacy of this combination therapy.

In a 24-week, randomized, placebo-controlled study, patients with T2DM inadequately controlled on a stable dose of long-acting, intermediate-acting, or premixed insulin (with or without metformin) were given sitagliptin or a placebo. nih.gov The results showed a significant reduction in HbA1c of 0.6% for the sitagliptin group compared to no change in the placebo group. nih.gov Furthermore, a greater proportion of patients in the sitagliptin group (13%) achieved an HbA1c level below 7% compared to the placebo group (5%). nih.gov The study also noted significant reductions in fasting plasma glucose (FPG) by 15.0 mg/dL and 2-hour post-meal glucose by 36.1 mg/dL with the addition of sitagliptin relative to placebo. nih.gov

Another study in Japanese patients with T2DM who were suboptimally controlled with at least two daily insulin injections found that adding sitagliptin resulted in a 0.9% reduction in HbA1c without causing weight gain. plos.orgscispace.com Similarly, a study focusing on Japanese patients on multiple daily insulin injections (MDI) therapy reported that the addition of sitagliptin significantly improved glycemic control and reduced daily glucose fluctuations without an increase in body weight. jst.go.jp

A comparative study in Korean patients with uncontrolled T2DM on insulin therapy found that adding sitagliptin was more effective at lowering HbA1c over 24 weeks compared to increasing the insulin dose by 25%. The sitagliptin add-on group experienced a greater HbA1c decrease (-0.6% vs. -0.2%). nih.gov

The efficacy of adding sitagliptin to a regimen of insulin and metformin has also been compared to other oral agents. In a 12-week trial with newly diagnosed T2DM patients with high glucose levels, adding sitagliptin to insulin and metformin therapy resulted in a significantly greater reduction in HbA1c (-6.00%) compared to adding voglibose (-3.58%). nih.govelsevier.es

The following table summarizes the key findings from selected clinical trials on the efficacy of sitagliptin as an add-on therapy to insulin.

StudyDurationPatient PopulationInterventionKey Efficacy Findings (Change in HbA1c)
Vilsbøll et al. nih.gov24 weeksT2DM inadequately controlled on insulin ± metforminSitagliptin 100 mg/day vs. Placebo-0.6% with sitagliptin vs. 0.0% with placebo
Sato et al. plos.orgscispace.com24 weeksJapanese T2DM patients suboptimally controlled on ≥2 daily insulin injectionsSitagliptin vs. Insulin dose adjustment-0.9% with sitagliptin
Hong et al. nih.gov24 weeksKorean T2DM patients uncontrolled on insulinSitagliptin 100 mg/day vs. Insulin dose increase (25%)-0.6% with sitagliptin vs. -0.2% with insulin increase
Iwamoto et al. nih.gov12 weeksJapanese T2DM patients on various insulin regimensAdd-on sitagliptinSignificant improvement from 8.1% to 7.6%
Yang et al. nih.govelsevier.es12 weeksNewly diagnosed T2DM with severe hyperglycemiaSitagliptin + Metformin + Insulin vs. Voglibose + Metformin + Insulin-6.00% with sitagliptin group vs. -3.58% with voglibose group

Fixed-Dose Combination Formulations (e.g., Sitagliptin/Metformin Hydrochloride)

Fixed-dose combination (FDC) therapy of sitagliptin and metformin hydrochloride is a widely used treatment for T2DM, offering the benefits of two complementary agents in a single tablet. nih.govdovepress.com

Comparative Efficacy with Monotherapy Components

Clinical trials have consistently demonstrated that the initial combination of sitagliptin and metformin provides superior glycemic control compared to metformin monotherapy. nih.gov

In a 24-week, double-blind study of treatment-naïve patients with T2DM, those receiving sitagliptin 100 mg once daily were compared to those receiving metformin 1000 mg twice daily. From a mean baseline HbA1c of 7.2%, the reduction was -0.43% with sitagliptin and -0.57% with metformin, confirming the non-inferiority of sitagliptin to metformin. nih.gov

Another 24-week study in patients with inadequate glycemic control on diet and exercise evaluated different treatment arms. Sitagliptin monotherapy lowered HbA1c by approximately 0.66%, and metformin monotherapy by about 1.13%. The combination of sitagliptin 50 mg and metformin 1000 mg resulted in an HbA1c reduction of approximately 1.9%. tandfonline.com

A study assessing initial therapy with a sitagliptin/metformin FDC versus metformin monotherapy over 44 weeks found larger reductions in HbA1c from baseline in the FDC group. nih.gov A higher proportion of patients in the sitagliptin/metformin group achieved an HbA1c target of less than 7.0% compared to the metformin monotherapy group. nih.govnih.gov

The following table compares the efficacy of sitagliptin/metformin FDC with its monotherapy components in treatment-naïve patients.

StudyDurationInterventionMean Baseline HbA1cMean Change in HbA1c from Baseline
Goldstein et al. tandfonline.com24 weeksSitagliptin 100 mg monotherapy~8.0%-0.66%
Metformin 1000 mg monotherapy~8.0%-1.13%
Sitagliptin 50 mg/Metformin 1000 mg FDC~8.0%-1.9%
Reasner et al. nih.gov18 weeksSitagliptin/Metformin FDC9.9%-2.4%
Metformin monotherapy9.9%-1.8%
Aschner et al. nih.gov24 weeksSitagliptin 100 mg monotherapy7.2%-0.43%
Metformin 1000 mg twice daily7.2%-0.57%
Synergistic Glycemic Control Benefits

The combination of sitagliptin and metformin offers synergistic effects on glycemic control due to their complementary mechanisms of action. japi.orgdovepress.comdiabetesjournals.org Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, increases the levels of active incretin (B1656795) hormones, which enhances glucose-dependent insulin secretion and suppresses glucagon (B607659) secretion. japi.org Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. nih.gov

The co-administration of sitagliptin and metformin has been shown to produce an additive enhancement of active glucagon-like peptide-1 (GLP-1) levels. nih.govdiabetesjournals.org Studies in healthy volunteers have demonstrated a doubling of active postprandial GLP-1 levels with the combination therapy, which is fourfold greater than with either metformin or sitagliptin alone. nih.gov This synergistic action on the incretin system contributes to the potent glucose-lowering effect of the combination therapy. nih.govresearchgate.net

Furthermore, the combination therapy has been shown to improve markers of beta-cell function, such as the homeostasis model assessment of β-cell function (HOMA-β) and the proinsulin-to-insulin ratio, as well as markers of insulin resistance. japi.orgdiabetesjournals.org This suggests that the combination not only improves glycemic control but may also have beneficial effects on the underlying pathophysiology of T2DM. japi.org

Efficacy in Specific Patient Populations

Patients with Renal Insufficiency

Sitagliptin has demonstrated efficacy in patients with T2DM and chronic renal insufficiency. In a 54-week study involving patients with moderate to severe renal insufficiency, including those with end-stage renal disease (ESRD) on dialysis, sitagliptin provided effective glycemic control. nih.gov After 12 weeks, the mean change in HbA1c from a baseline of 7.7% was -0.6% in the sitagliptin group compared to -0.2% in the placebo group. nih.gov At 54 weeks, patients continuously treated with sitagliptin showed a mean HbA1c reduction of -0.7%. nih.gov

In another 54-week study comparing sitagliptin to glipizide (B1671590) in patients with T2DM and moderate-to-severe chronic renal insufficiency, sitagliptin was found to be non-inferior to glipizide in lowering HbA1c. nih.gov The mean reduction in HbA1c from baseline was -0.8% for sitagliptin and -0.6% for glipizide. nih.gov

A post-hoc analysis of a 24-week study compared the efficacy of sitagliptin with dapagliflozin (B1669812) in patients aged 65 years or older with T2D and mild renal insufficiency. epistemonikos.orgd-nb.info At week 24, the mean change in HbA1c was greater with sitagliptin (-0.48%) compared to dapagliflozin (-0.36%). epistemonikos.orgd-nb.info

StudyDurationPatient PopulationInterventionKey Efficacy Findings (Change in HbA1c)
Chan et al. nih.gov54 weeksT2DM with moderate to severe renal insufficiencySitagliptin vs. Placebo (first 12 weeks)-0.7% with sitagliptin at 54 weeks
Arjona Ferreira et al. nih.gov54 weeksT2DM with moderate to severe chronic renal insufficiencySitagliptin vs. Glipizide-0.8% with sitagliptin vs. -0.6% with glipizide
Roussel et al. epistemonikos.orgd-nb.info24 weeksT2DM ≥65 years with mild renal insufficiencySitagliptin vs. Dapagliflozin-0.48% with sitagliptin vs. -0.36% with dapagliflozin

Geriatric Patient Cohorts

The efficacy of sitagliptin in geriatric patients with T2DM has been well-established through various studies. japi.org A pooled analysis of 25 randomized clinical trials involving patients aged 65 years or older showed that sitagliptin was effective and generally well-tolerated for up to 2 years. nih.gov

One study specifically evaluated the effects of sitagliptin in patients aged 75 years or older compared to those aged 65-74 years. scirp.org After six months, the HbA1c reduction was significant and comparable in both groups: -1.05% in the ≥75 years group and -1.09% in the 65-74 years group. scirp.org

A post-hoc analysis of the ASSET-K study over two years also demonstrated the efficacy of sitagliptin in elderly patients. springermedizin.de Significant HbA1c reductions were observed in all age groups (<65 years, 65-74 years, and ≥75 years), with no significant change in body weight. springermedizin.de Similarly, a retrospective observational study (ASSIST-K) found that adding sitagliptin to insulin therapy showed good efficacy in all age groups, including the elderly, over 12 months. jocmr.org

A study focusing on sitagliptin monotherapy in drug-naïve elderly patients (mean age 71.3 years) over 48 months found a significant and durable reduction in HbA1c. nih.gov The HbA1c was significantly reduced after 6 months (from 7.1% to 6.3%) and this effect was sustained over the 4-year period. nih.gov

StudyDurationPatient PopulationInterventionKey Efficacy Findings (Change in HbA1c)
Suzuki et al. scirp.org6 monthsElderly T2DM patients (≥65 years)Sitagliptin 50 mg/day-1.05% (≥75 years) vs. -1.09% (65-74 years)
Iwamoto et al. springermedizin.de2 yearsElderly T2DM patientsAdd-on sitagliptinSignificant decrease in all age groups (e.g., from 7.6% to 7.0% at 24 months in 65-74 age group)
Chien et al. nih.gov48 monthsDrug-naïve elderly T2DM patientsSitagliptin monotherapySignificant reduction from 7.1% to 6.3% at 6 months, sustained for 4 years
Iwasaki et al. jocmr.org12 monthsT2DM patients on insulinAdd-on sitagliptinGood efficacy in all age groups

Pediatric and Adolescent Patients (Age 10-17 years)

The efficacy of sitagliptin in pediatric and adolescent patients aged 10 to 17 with type 2 diabetes has been evaluated in several clinical studies. However, the results have not consistently demonstrated a significant improvement in glycemic control in this population.

In another set of three double-blind, placebo-controlled studies lasting 54 weeks, the effectiveness of sitagliptin was evaluated in 410 patients aged 10 to 17 with inadequately controlled type 2 diabetes. aap.orgfda.gov These studies also failed to show a significant change in HbA1c from baseline at week 20 for patients receiving sitagliptin compared to placebo. aap.orgfda.gov In one of these studies involving 95 patients on sitagliptin and 95 on placebo, the average change in HbA1c was a 0.06% increase for sitagliptin versus a 0.23% increase for placebo. aap.org In two other pooled studies with 107 patients on sitagliptin and 113 on placebo, the average HbA1c change was a 0.23% decrease for sitagliptin and a 0.09% increase for placebo. aap.org

Data was also pooled from two 54-week, double-blind, randomized, placebo-controlled studies involving 220 youths aged 10 to 17 with type 2 diabetes inadequately controlled with metformin, with or without insulin. nih.govelsevierpure.comresearchgate.net The primary endpoint was the change in HbA1c from baseline at Week 20. nih.govresearchgate.net At the start, the mean HbA1c was 8.0%. nih.govresearchgate.net At week 20, the least squares mean change from baseline in HbA1c was -0.58% for the sitagliptin/metformin group and -0.09% for the placebo/metformin group. nih.govelsevierpure.comresearchgate.net At week 54, these changes were +0.35% and +0.73%, respectively. nih.govelsevierpure.comresearchgate.net While there was an initial reduction in HbA1c at week 20, the results did not suggest a durable improvement in glycemic control when sitagliptin was added to metformin. elsevierpure.comresearchgate.net

Due to insufficient efficacy demonstrated in these clinical trials, it has been concluded that sitagliptin should not be used in children and adolescents between 10 and 17 years of age. europa.eufda.gov.ph The U.S. Food and Drug Administration (FDA) has approved labeling changes for medications containing sitagliptin to reflect that they have not been proven to improve glycemic control in this pediatric population. aap.org

Table of Clinical Trial Data: HbA1c Changes in Pediatric Patients (10-17 years)

Study Description Treatment Group Placebo Group Outcome

Safety Profile and Post Marketing Surveillance of Sitagliptin Hydrochloride

Comprehensive Analysis of Adverse Events from Clinical Trials

Table 1: Common Adverse Reactions in Clinical Trials (Incidence ≥5% and greater than placebo)

Adverse Reaction Sitagliptin (B1680988) Group Placebo Group
Upper Respiratory Tract Infection ≥5% <5%
Nasopharyngitis ≥5% fda.govtmda.go.tz <5%
Headache ≥5% fda.govtmda.go.tz <5%

Data based on pooled analyses of clinical trials.

Risk Assessment of Hypoglycemia (as Monotherapy and in Combination Therapies)

The risk of hypoglycemia increases when sitagliptin is used in combination with insulin (B600854) or insulin secretagogues, such as sulfonylureas. pom.go.idfda.gov In a 24-week study, the rates of hypoglycemia in patients receiving sitagliptin and glimepiride (B1671586) with or without metformin (B114582) were greater than in those receiving glimepiride and metformin alone. medcentral.com Similarly, when added to insulin therapy, with or without metformin, the incidence of hypoglycemia was higher compared to placebo. pom.go.id Post-marketing surveillance has also reported hypoglycemia, especially when used in combination with a sulfonylurea or insulin. europa.eu

Table 2: Incidence of Hypoglycemia in Combination Therapy Trials

Combination Therapy Sitagliptin Group Incidence Placebo/Active Comparator Group Incidence
Add-on to Sulfonylurea (glimepiride) Higher than placebo fda.gov Lower than sitagliptin group fda.gov
Add-on to Insulin Higher than placebo pom.go.id Lower than sitagliptin group pom.go.id
Add-on to Metformin 1.2% (pooled analysis) fda.gov 0.9% (pooled analysis) fda.gov
Add-on to Metformin and Rosiglitazone 2.2% 0%

Data from various clinical trials.

Renal-Related Adverse Events and Acute Renal Failure Incidence

Post-marketing reports have indicated instances of worsening renal function, including acute renal failure, sometimes requiring dialysis, in patients treated with sitagliptin. fda.govdrugs.com These events have been observed in patients with and without pre-existing renal impairment. merck.ca A subset of these reports involved patients with renal insufficiency who were sometimes prescribed inappropriate doses of sitagliptin. fda.gov

However, a retrospective claims analysis designed to evaluate the risk of acute renal failure with sitagliptin use did not find an association between the use of sitagliptin and an increased risk of acute renal failure compared to diabetic controls. nih.gov The study concluded that while diabetic patients have a higher risk of acute renal failure than non-diabetic individuals, sitagliptin use did not further increase this risk. nih.gov It is recommended to assess renal function before initiating sitagliptin and periodically thereafter. medcentral.com

Association with Pancreatitis: Case-Control Studies and Meta-Analyses

The association between sitagliptin use and pancreatitis has been a subject of investigation. Post-marketing reports have included cases of acute pancreatitis, including fatal and non-fatal hemorrhagic or necrotizing pancreatitis, in patients taking sitagliptin. fda.govdrugs.com The product label carries a warning regarding this potential risk. wikipedia.org

However, several studies have not established a definitive causal link. A pooled analysis of controlled clinical trials showed similar incidence rates of pancreatitis in patients treated with sitagliptin compared to those who were not. researchgate.net A population-based case-control study in Taiwan found no significant association between sitagliptin use and acute pancreatitis in individuals with type 2 diabetes. nih.gov Similarly, a retrospective cohort study in Ontario, Canada, among older adults did not find an increased 90-day risk of a hospital encounter with acute pancreatitis with sitagliptin initiation compared to other hypoglycemic agents. nih.gov The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) also found that the incidence of adjudication-confirmed pancreatitis events was similar between the sitagliptin and placebo groups (0.3% vs. 0.2%, respectively). europa.eu

Hypersensitivity and Dermatological Reactions

Post-marketing surveillance has identified serious hypersensitivity reactions in patients treated with sitagliptin. drugs.com These reactions, which can occur within the first three months of treatment and sometimes after the first dose, include anaphylaxis, angioedema, and exfoliative skin conditions such as Stevens-Johnson syndrome. tmda.go.tzeuropa.eu Other reported dermatological reactions include rash, urticaria, and cutaneous vasculitis. pom.go.id

Additionally, post-marketing cases of bullous pemphigoid requiring hospitalization have been reported with the use of DPP-4 inhibitors, including sitagliptin. pom.go.iddrugs.com Patients are advised to report the development of blisters or erosions while receiving treatment. pom.go.id

Cardiovascular Safety Outcomes (e.g., TECOS Study Findings)

The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large-scale, randomized, placebo-controlled study designed to assess the long-term cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease. nih.govox.ac.uk The study involved 14,671 patients who were followed for a median of three years. nih.gov

The primary outcome of TECOS was to determine if sitagliptin was non-inferior to placebo for the composite cardiovascular endpoint of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. The results showed that sitagliptin met this primary endpoint. ox.ac.ukmerck.com The primary composite outcome occurred in 11.4% of patients in the sitagliptin group compared to 11.6% in the placebo group. merck.com

Table 3: Key Cardiovascular Outcomes in the TECOS Study

Outcome Sitagliptin Group (n=7,332) Placebo Group (n=7,339) Hazard Ratio (95% CI)
Primary Composite CV Endpoint 11.4% (839 patients) 11.6% (851 patients) 0.98 (0.89-1.08)
Hospitalization for Heart Failure 3.1% (228 patients) 3.1% (229 patients) 1.00 (0.83-1.20)
CV-related Death 5.2% (380 patients) 5.0% (366 patients) 1.03 (0.89-1.19)
All-cause Mortality 7.5% (547 patients) 7.3% (537 patients) 1.01 (0.90-1.14)

Data from the TECOS study.

Long-Term Safety Data and Real-World Evidence

Long-term safety data and real-world evidence support the safety profile of sitagliptin hydrochloride observed in clinical trials. A prospective, multicenter, open-label post-marketing surveillance study in Japan followed 3,326 patients for three years. nih.gov The study concluded that long-term administration of sitagliptin in a routine clinical practice setting is associated with good efficacy and no additional safety concerns. nih.govresearchgate.net The incidence of adverse drug reactions was low (6.3% of patients), with hypoglycemia being the most common. nih.govresearchgate.net

Real-world evidence from various databases and observational studies further corroborates the long-term safety of sitagliptin. These studies have not shown an increased risk of major adverse cardiovascular events. nih.gov Furthermore, real-world data analyses have been presented on a range of topics, including socioeconomic, racial, and ethnic disparities in diabetes treatment, contributing to a broader understanding of sitagliptin's use in diverse patient populations. merck.com

Drug Interactions and Concomitant Pharmacotherapies

Pharmacokinetic Interaction Profiles

Sitagliptin (B1680988) hydrochloride is primarily eliminated unchanged in the urine, involving active tubular secretion. Its metabolism is limited, with minor pathways mediated by cytochrome P450 isoenzymes CYP3A4 and, to a lesser extent, CYP2C8. drugbank.com Sitagliptin is also a substrate for P-glycoprotein (P-gp), an efflux transporter. nih.govempathia.ai However, clinical studies have shown that it has a low propensity for clinically meaningful pharmacokinetic drug-drug interactions.

In dedicated drug interaction studies, sitagliptin did not significantly alter the pharmacokinetics of several commonly co-administered medications, including metformin (B114582), glyburide, simvastatin, rosiglitazone, warfarin, and oral contraceptives. mims.commims.comdrugs.com This suggests that sitagliptin does not inhibit or induce key drug-metabolizing enzymes like CYP3A4, 2C8, or 2C9 to a clinically relevant extent. mims.commims.com Similarly, co-administration of metformin did not meaningfully affect the steady-state pharmacokinetics of sitagliptin. mims.comnih.gov

Interactions have been observed with drugs that are potent inhibitors or substrates of P-glycoprotein.

Digoxin (B3395198): When co-administered with sitagliptin, there was a slight increase in the plasma concentration of digoxin, a P-gp substrate. mims.comenantilabs.com Studies have shown an increase in digoxin's area under the curve (AUC) by approximately 11% and its peak concentration (Cmax) by about 18%. empathia.aimims.comresearchgate.net This modest increase is not typically considered clinically meaningful. mims.comresearchgate.net

Cyclosporine: Co-administration of a single high dose of cyclosporine, a potent inhibitor of P-gp, with sitagliptin resulted in a modest increase in sitagliptin's exposure. nih.govresearchgate.net The AUC of sitagliptin increased by approximately 29%, and the Cmax increased by about 68%. mims.commims.com These changes are not considered to necessitate a dose adjustment for sitagliptin. mims.com A study in renal transplant patients also noted that sitagliptin might increase cyclosporine trough levels, potentially by inhibiting intestinal P-glycoprotein and promoting cyclosporine absorption. e-enm.org

The following table summarizes the pharmacokinetic interaction profile of sitagliptin with various compounds.

Interacting DrugEffect on Sitagliptin PharmacokineticsEffect on Interacting Drug PharmacokineticsMechanism
MetforminNo clinically meaningful alteration of steady-state pharmacokinetics. nih.govnih.govNo clinically meaningful alteration of steady-state pharmacokinetics. mims.comnih.govnih.govLow potential for interaction. nih.gov
DigoxinNot applicable.Slight increase in AUC (~11%) and Cmax (~18%). empathia.aimims.comresearchgate.netMild inhibition of P-glycoprotein (P-gp) by sitagliptin. empathia.ai
CyclosporineAUC increased by ~29%; Cmax increased by ~68%. mims.commims.comPotential for increased cyclosporine trough levels. e-enm.orgInhibition of P-gp by cyclosporine; potential inhibition of intestinal P-gp by sitagliptin. nih.gove-enm.org
GlyburideNot applicable.No clinically meaningful effect. mims.commims.comLow potential for interaction. mims.com
SimvastatinNot applicable.No clinically meaningful effect. mims.commims.comLow potential for interaction. mims.com
RosiglitazoneNot applicable.No clinically meaningful effect. mims.commims.comLow potential for interaction. mims.com
WarfarinNot applicable.No clinically meaningful effect. mims.commims.comLow potential for interaction. mims.com

Pharmacodynamic Interactions Affecting Glycemic Control

Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For sitagliptin, the most significant pharmacodynamic interactions involve other antihyperglycemic agents and drugs that can affect blood glucose levels independently.

Insulin (B600854) and Insulin Secretagogues: The primary pharmacodynamic interaction of concern is the increased risk of hypoglycemia when sitagliptin is used concomitantly with insulin or insulin secretagogues, such as sulfonylureas. enantilabs.comdrugs.comdrugs.com Sitagliptin improves glycemic control by increasing insulin secretion in a glucose-dependent manner. drugbank.comdrugs.com When combined with medications that also lower blood glucose, particularly those that can cause hypoglycemia independently (like insulin and sulfonylureas), the effects can be additive, leading to a higher incidence of low blood sugar. enantilabs.comwww.nhs.uknih.gov This is a class effect for DPP-4 inhibitors. drugs.com

Drugs Causing Hyperglycemia: Conversely, certain medications can antagonize the glucose-lowering effect of sitagliptin by raising blood glucose levels. enantilabs.com These drugs may lead to a loss of glycemic control. drugs.com Examples include thiazide diuretics, corticosteroids, phenothiazines, and sympathomimetics. enantilabs.com When these agents are administered to a patient receiving sitagliptin, careful monitoring of glycemic control is necessary. drugs.com

The following table outlines key pharmacodynamic interactions affecting glycemic control.

Interacting Drug/ClassPharmacodynamic EffectResulting Impact on Glycemic Control
InsulinAdditive glucose-lowering effects. drugs.comIncreased risk of hypoglycemia. enantilabs.comdrugs.comwww.nhs.uk
Sulfonylureas (e.g., Glyburide)Additive glucose-lowering effects. nih.govIncreased risk of hypoglycemia. drugs.comenantilabs.comdrugs.com
Thiazide Diuretics (e.g., Hydrochlorothiazide)Tendency to produce hyperglycemia. drugs.comPotential for reduced efficacy of sitagliptin and loss of glycemic control. enantilabs.comdrugs.com
CorticosteroidsTendency to produce hyperglycemia. enantilabs.comPotential for reduced efficacy of sitagliptin and loss of glycemic control. enantilabs.com
AlcoholCan cause both hypoglycemia (acute consumption) and hyperglycemia (chronic abuse). drugs.comUnpredictable effects on blood glucose; increased risk of hypoglycemia. drugs.comdrugs.com

Clinical Implications for Concurrent Medication Management

The management of concurrent medications in patients taking sitagliptin hydrochloride is guided by its pharmacokinetic and pharmacodynamic interaction profiles.

The most critical clinical implication is the management of hypoglycemia risk when sitagliptin is added to a regimen containing insulin or an insulin secretagogue (e.g., a sulfonylurea). drugs.comdrugs.com To mitigate this risk, a reduction in the dosage of the concomitant insulin or sulfonylurea may be required. enantilabs.comdrugs.comwww.nhs.uk Patients should be educated on the signs and symptoms of hypoglycemia.

For the modest pharmacokinetic interaction with digoxin, routine dose adjustments of either digoxin or sitagliptin are not recommended. mims.com However, appropriate clinical monitoring of patients receiving digoxin is advised, especially when initiating sitagliptin therapy. empathia.aimims.comenantilabs.com

When sitagliptin is co-administered with potent P-gp inhibitors like cyclosporine, no dosage adjustment for sitagliptin is considered necessary, as the observed changes in its pharmacokinetics are not thought to be clinically meaningful. mims.com

Patients starting medications known to cause hyperglycemia, such as thiazide diuretics or corticosteroids, should be monitored closely for a potential reduction in sitagliptin's efficacy and loss of glycemic control. enantilabs.comdrugs.com Conversely, if these hyperglycemic agents are discontinued, patients should be observed for an increased risk of hypoglycemia.

Broader Therapeutic Applications and Emerging Research Areas

Beyond its primary use in glycemic control, Sitagliptin (B1680988) Hydrochloride is the subject of extensive research exploring its potential effects on various physiological and pathological processes. These investigations span from bone health in diabetic individuals to its role in metabolic and endocrine disorders like Polycystic Ovary Syndrome (PCOS), and its potential synergistic effects in oncology.

Pharmacogenomics and Personalized Medicine in Sitagliptin Therapy

Identification of Genetic Polymorphisms Influencing Sitagliptin (B1680988) Pharmacokinetics and Pharmacodynamics

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes encoding drug transporters, metabolic enzymes, and drug targets can significantly impact the way a person processes and responds to sitagliptin. Research has focused on several candidate genes that play a role in the disposition and mechanism of action of sitagliptin.

Pharmacokinetics:

Sitagliptin is primarily eliminated unchanged in the urine, with a fraction undergoing metabolism by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C8. researchgate.net It is also a substrate for P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. ibimapublishing.com

Pharmacodynamics:

The pharmacodynamic response to sitagliptin is intrinsically linked to its target, the dipeptidyl peptidase-4 (DPP-4) enzyme, and the downstream effects on the incretin (B1656795) system, including the glucagon-like peptide-1 (GLP-1) receptor. Genetic variations in the genes encoding these proteins have been shown to influence therapeutic outcomes.

DPP4 Gene: Variations in the DPP4 gene itself have been explored as potential modifiers of sitagliptin's efficacy. One study identified that the rs2909451 TT genotype was associated with increased DPP-4 enzyme activity during sitagliptin treatment. nih.govnih.gov This suggests that individuals with this genotype might have a reduced response to the drug due to higher residual enzyme activity.

GLP1R Gene: The gene encoding the GLP-1 receptor (GLP1R) is another critical area of investigation. A variant, rs6923761 (p.Gly168Ser), has been associated with a diminished reduction in HbA1c levels in patients treated with DPP-4 inhibitors, including sitagliptin. nih.gov This suggests that alterations in the GLP-1 receptor may dampen the therapeutic effect of sitagliptin.

KCNQ1 Gene: The KCNQ1 gene, which is involved in insulin (B600854) secretion, has also been implicated in the response to DPP-4 inhibitors. The rs163184 variant in this gene has been linked to a reduced therapeutic response to sitagliptin. nih.gov

PRKD1 Gene: A genome-wide association study (GWAS) identified a polymorphism in the PRKD1 gene (rs57803087) that was associated with a greater response to DPP-4 inhibitors, including sitagliptin. nih.gov

KCNJ11 Gene: Variants in the KCNJ11 gene, which plays a role in insulin secretion, have also been associated with the response to DPP-4 inhibitors. nih.gov

The following table summarizes the key genetic polymorphisms and their influence on sitagliptin therapy:

GeneGenetic Variant (SNP)Influence on Sitagliptin Therapy
DPP4rs2909451 (TT genotype)Associated with increased DPP-4 enzyme activity during treatment. nih.govnih.gov
GLP1Rrs6923761 (p.Gly168Ser)Linked to a smaller reduction in HbA1c levels. nih.gov
KCNQ1rs163184Associated with a diminished therapeutic response. nih.gov
PRKD1rs57803087Associated with a greater therapeutic response. nih.gov
KCNJ11VariousImplicated in influencing the response to DPP-4 inhibitors. nih.gov

Biomarkers for Predicting Therapeutic Response and Adverse Drug Reactions

The identification of reliable biomarkers is crucial for personalizing sitagliptin therapy. Biomarkers can help predict which patients are most likely to benefit from the treatment and who might be at a higher risk for adverse drug reactions.

Biomarkers for Therapeutic Response:

Several biomarkers have been utilized in clinical studies to assess the therapeutic response to sitagliptin. These can be categorized as proximal (target engagement) and distal (disease-related) biomarkers.

Proximal Biomarkers:

Plasma DPP-4 Enzyme Activity: This is a direct measure of target engagement. Inhibition of DPP-4 activity is the primary mechanism of action of sitagliptin, and measuring its inhibition can confirm the drug is working as intended.

Active GLP-1 and GIP Levels: Sitagliptin increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Monitoring the increase in these hormone levels serves as a key indicator of the drug's pharmacodynamic effect.

Distal Biomarkers:

Glycemic Control Markers: Standard measures of glycemic control are the most clinically relevant distal biomarkers. These include:

Glycated hemoglobin (HbA1c)

Fasting plasma glucose

Postprandial glucose

Markers of Beta-cell Function:

Insulin

C-peptide

Markers of Alpha-cell Function:

Glucagon (B607659)

The following table provides an overview of biomarkers used to predict the therapeutic response to sitagliptin:

Biomarker CategorySpecific BiomarkerRole in Predicting Therapeutic Response
Proximal (Target Engagement) Plasma DPP-4 Enzyme ActivityDirectly measures the inhibition of the drug's target enzyme.
Active GLP-1 and GIP LevelsIndicates the intended pharmacodynamic effect of increasing incretin hormone levels.
Distal (Disease-Related) HbA1c, Fasting & Postprandial GlucoseStandard clinical measures of improved glycemic control.
Insulin, C-peptideReflects improved beta-cell function in response to treatment.
GlucagonIndicates suppression of alpha-cell function, contributing to glycemic control.

Biomarkers for Predicting Adverse Drug Reactions:

The identification of specific biomarkers to predict adverse drug reactions (ADRs) to sitagliptin is an area of ongoing research. While common side effects are known, robust predictive biomarkers are not yet well-established in routine clinical practice.

Pancreatitis: Although rare, acute pancreatitis is a serious adverse event associated with sitagliptin. Currently, there are no established predictive biomarkers to identify individuals at higher risk. One report noted genetic abnormalities in the CFTR or SPINK1 genes in two of four patients who developed pancreatitis while on sitagliptin, suggesting a potential genetic predisposition in some cases, but this requires further investigation.

Hypersensitivity Reactions: Serious hypersensitivity reactions, such as anaphylaxis, angioedema, and Stevens-Johnson syndrome, have been reported. The pathogenesis of these reactions is not fully understood, but may involve the expression of DPP-4 on immune cells. researchgate.net Currently, there are no specific biomarkers to predict these rare but serious events.

Development of Personalized Dosing Strategies

The ultimate goal of pharmacogenomics in sitagliptin therapy is to develop personalized dosing strategies that maximize therapeutic benefit while minimizing risks. This involves integrating a patient's genetic information with other clinical and demographic factors to tailor the dosage.

While the field is still evolving, several approaches are being explored for developing such strategies:

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: PK/PD models can be used to simulate how genetic polymorphisms might affect drug concentrations and the resulting therapeutic and adverse effects. By incorporating data on genetic variations in drug transporters and targets, these models can help predict the optimal dose for an individual. For example, a model could be developed to adjust the sitagliptin dose based on an individual's DPP4 genotype to achieve a target level of enzyme inhibition.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and incorporate physiological parameters (e.g., organ blood flow, tissue composition) in addition to drug-specific and genetic information. These models can provide a more detailed prediction of drug distribution and elimination in individuals with different genetic makeups and physiological states (e.g., renal impairment). This approach could be particularly useful for sitagliptin, as it is primarily cleared by the kidneys.

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can analyze large datasets containing genetic, clinical, and demographic information to identify complex patterns that predict drug response. These models could potentially be used to develop algorithms that recommend personalized sitagliptin doses. For instance, an AI-powered tool could integrate a patient's genetic profile, age, renal function, and concomitant medications to suggest an optimal starting dose and titration schedule.

Currently, personalized dosing of sitagliptin based on pharmacogenomic testing is not a standard clinical practice. Dosing adjustments are primarily based on renal function. However, as our understanding of the genetic determinants of sitagliptin response grows, the development and implementation of pharmacogenomically-guided dosing algorithms are anticipated to become a valuable tool in achieving personalized diabetes care.

Drug Resistance Mechanisms and Durability of Glycemic Control

Mechanisms Underlying Secondary Failure to DPP-4 Inhibitor Therapy

The long-term efficacy of dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin (B1680988), can diminish over time in some individuals, a phenomenon often referred to as secondary failure. While the precise molecular mechanisms are not fully elucidated, clinical studies have identified several factors associated with a reduced therapeutic response.

Type 2 diabetes is a progressive disease characterized by a continuous decline in beta-cell function. moh.gov.my The effectiveness of sitagliptin, which enhances insulin (B600854) secretion in a glucose-dependent manner, is contingent on residual beta-cell function. As the disease progresses and beta-cell capacity diminishes, the ability of sitagliptin to stimulate adequate insulin release may wane, leading to a gradual loss of glycemic control.

Clinical observations suggest that a reduction in the therapeutic effect of sitagliptin can be seen after an initial period of successful glycemic management. One study involving patients treated for 1.5 years or longer found that while hemoglobin A1c (HbA1c) levels significantly decreased after 24 weeks, they showed a slight increase by 48 weeks before stabilizing. nih.gov Similarly, another real-world study noted a significant reduction in mean HbA1c within the first 3 to 6 months of use, but this effect was less pronounced at the 7 to 12-month mark. nih.gov

Several patient-related factors have been identified as independent determinants of this increase in HbA1c over time. These include:

Weight Gain: A positive correlation has been observed between an increase in body weight and a rise in HbA1c levels during long-term sitagliptin therapy. nih.gov Weight gain can exacerbate insulin resistance, thereby counteracting the glucose-lowering effects of the medication.

Adherence to Lifestyle Modifications: Inadequate compliance with diet and exercise therapy is strongly associated with a reduced therapeutic response to sitagliptin. nih.gov Lifestyle measures are foundational in diabetes management, and their neglect can undermine the efficacy of pharmacological interventions.

Smoking: Smoking has been identified as a factor that can decrease the glycemic control effect of sitagliptin over time. nih.gov This may be attributed to the known inhibitory effects of smoking on endocrine pancreatic function. nih.gov

It is important to note that these factors are primarily associated with a clinical reduction in efficacy rather than representing a classic drug resistance mechanism at the molecular level, such as receptor downregulation or altered drug metabolism. After long-term administration, a reduction in the therapeutic effect is observed in a minority of patients, sometimes necessitating the addition of other antidiabetic agents or an increase in dosage. nih.gov

Advanced Pharmaceutical Formulations and Drug Delivery Systems

Formulation Development for Oral Tablets (Immediate Release and Sustained Release)

The development of oral tablets for Sitagliptin (B1680988) Hydrochloride has focused on both immediate-release (IR) and sustained-release (SR) formulations to optimize therapeutic efficacy and patient compliance. For immediate-release tablets, research has centered on achieving rapid disintegration and drug dissolution. One study utilized Response Surface Methodology to optimize a 50 mg IR tablet, employing superdisintegrants like sodium starch glycolate (B3277807) (SSG) and croscarmellose sodium (CCS). The optimized formulation demonstrated rapid disintegration in 14 seconds and achieved 99.07% drug release within 15 minutes. researchgate.net Other approaches for IR tablets have included wet granulation and dry granulation techniques to ensure content uniformity and stability. researchgate.netgoogle.com

Sustained-release formulations aim to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient adherence. ijrpr.comjneonatalsurg.com Various hydrophilic polymers have been investigated to control the rate of drug release. A study on sustained-release tablets using a wet granulation method explored different concentrations of hydroxypropyl methylcellulose (B11928114) (HPMC) K4M and HPMC K100M. ijrpr.com The formulation with the optimal polymer concentration provided a steady drug release over a 24-hour period. ijrpr.com Another approach involved using natural polymers, such as xanthan gum, in a direct compression method. An optimized formulation with 27.5% xanthan gum demonstrated a favorable dissolution profile, releasing 99.61% of the drug over 10 hours. ijpsjournal.com These studies highlight the utility of different polymers and formulation techniques in modulating the release profile of Sitagliptin. ijrpr.comijpsjournal.com

Comparison of Sitagliptin Oral Tablet Formulations
Formulation TypeMethodKey ExcipientsKey Finding
Immediate ReleaseResponse Surface MethodologySodium Starch Glycolate (SSG), Croscarmellose Sodium (CCS)Achieved 99.07% drug release within 15 minutes. researchgate.net
Sustained ReleaseWet GranulationHPMC K4M, HPMC K100MProvided steady drug release over 24 hours. ijrpr.com
Sustained ReleaseDirect CompressionXanthan Gum (Natural Polymer)Released 99.61% of the drug over 10 hours. ijpsjournal.com

Nano-Formulations and Nanoparticle Delivery Systems

Formulation, Optimization, and Characterization (e.g., Eudragit Nanoparticles)

To enhance the delivery and efficacy of Sitagliptin, various nano-formulations have been developed. A significant area of research involves the use of Eudragit, a polymethacrylate (B1205211) polymer, to create nanoparticles. nih.govtandfonline.comtandfonline.com Sitagliptin-loaded Eudragit nanoparticles (SIT-NPs) have been successfully prepared using a combination of solvent evaporation and nano-precipitation techniques. nih.govtandfonline.com The formulation process is often optimized using statistical methods like the Box-Behnken experimental design to study the influence of variables such as Eudragit RL100 concentration, Tween 80 concentration, and sonication time on the final nanoparticle characteristics. nih.govtandfonline.comresearchgate.net

Characterization of these SIT-NPs revealed particle sizes in the range of 135 to 194 nm. nih.govresearchgate.net Morphological analysis showed the nanoparticles to be nearly spherical with a smooth surface. nih.govresearchgate.net Other nano-formulations include mucoadhesive nanoparticles, prepared by methods like nano spray drying, which are designed to increase the residence time of the drug in the gastrointestinal tract. mdpi.comdntb.gov.uaresearchgate.net These mucoadhesive nanoparticles have been characterized with sizes ranging from 350 to 950 nm. dntb.gov.uaresearchgate.net

In Vitro Drug Release Kinetics and Encapsulation Efficiency

The encapsulation efficiency and drug release kinetics are critical parameters for evaluating the performance of nanoparticle delivery systems. For Sitagliptin-loaded Eudragit nanoparticles, drug loading has been reported in the range of 6.36% to 8.76%. nih.govresearchgate.net In vitro studies demonstrated a prolonged, biphasic drug release pattern over 24 hours, with an initial burst release followed by a sustained release phase. nih.govtandfonline.com Approximately 45% of the drug was released in the first 4 hours, with up to 85% released by the 24-hour mark. tandfonline.com The release kinetics were found to be influenced by the polymer concentration. tandfonline.comijsdr.org

Mucoadhesive nanoparticle systems have shown high drug content, with an encapsulation efficiency of around 73 ± 2% and a nanoparticle yield of up to 92 ± 2%. dntb.gov.uaresearchgate.net The in vitro release from these mucoadhesive nanoparticles was found to follow the Korsmeyer-Peppas model, indicating a controlled release mechanism. dntb.gov.uaresearchgate.net Similarly, polymer-based microspheres have demonstrated high drug entrapment efficiency and controlled release kinetics governed by diffusion mechanisms, following Higuchi or Peppas models. jneonatalsurg.com

Characteristics of Sitagliptin Nano-Formulations
Nano-Formulation TypeParticle Size (nm)Drug Loading / Encapsulation EfficiencyIn Vitro Release Profile
Eudragit Nanoparticles135 - 194 nih.govresearchgate.net6.36% - 8.76% nih.govresearchgate.netProlonged, biphasic release over 24 hours. nih.govtandfonline.com
Mucoadhesive Nanoparticles350 - 950 dntb.gov.uaresearchgate.net~73% dntb.gov.uaresearchgate.netFollows Korsmeyer-Peppas model. dntb.gov.uaresearchgate.net

In Vivo Anti-Diabetic Performance of Novel Formulations

The therapeutic potential of novel Sitagliptin nano-formulations has been assessed through in vivo studies. Optimized Sitagliptin-loaded Eudragit nanoparticles demonstrated enhanced anti-diabetic performance, effectively reducing blood sugar levels for a prolonged period compared to a free solution of the drug. nih.govtandfonline.comtandfonline.comresearchgate.net This suggests that the nanoparticle formulation can improve the drug's efficacy and duration of action.

Similarly, studies on mucoadhesive nanoparticles in rat models have shown an extended retention time of Sitagliptin in the gastrointestinal tract for up to 12 hours. dntb.gov.uaresearchgate.net This prolonged residence at the site of absorption indicates that such novel formulations have the potential to be more efficient for oral delivery than conventional Sitagliptin administration. dntb.gov.uaresearchgate.net These findings underscore the promise of nanotechnology in improving the therapeutic outcomes of Sitagliptin treatment.

Co-Formulation with Other Antidiabetic Agents (e.g., Metformin (B114582), Simvastatin)

To address the multifaceted nature of type 2 diabetes and associated comorbidities, Sitagliptin has been co-formulated with other therapeutic agents in fixed-dose combination (FDC) tablets.

A widely used combination is Sitagliptin and Metformin Hydrochloride. nih.gov This FDC, commercially available as Janumet™, combines two antihyperglycemic agents with different mechanisms of action. nih.govgoogle.com Sitagliptin is a DPP-4 inhibitor, while Metformin decreases hepatic glucose production and improves insulin (B600854) sensitivity. google.commayoclinic.org Formulations are available in immediate-release and extended-release (Janumet™ XR) versions, with strengths such as 50 mg Sitagliptin/500 mg Metformin and 50 mg Sitagliptin/1000 mg Metformin. nih.govnih.gov The development of these FDCs aims to improve glycemic control and enhance patient convenience by reducing pill burden. nih.gov Research has also focused on developing FDCs with an immediate-release Sitagliptin component and a prolonged-release Metformin component to establish an effective in vitro-in vivo correlation. nih.gov

Sitagliptin has also been co-formulated with Simvastatin, a lipid-lowering agent, to simultaneously manage hyperglycemia and hypercholesterolemia, two conditions often present in patients with type 2 diabetes. wikipedia.orgdrugs.com This combination was marketed as Juvisync™. wikipedia.orgnih.gov The rationale for this FDC was to provide a convenient treatment option for patients for whom therapy with both agents is appropriate. nih.govtga.gov.au Bioequivalence studies confirmed that the pharmacokinetic profiles of Sitagliptin and Simvastatin from the FDC tablet were equivalent to the co-administration of the individual tablets. tga.gov.au Available strengths included 100 mg Sitagliptin combined with 10 mg, 20 mg, or 40 mg of Simvastatin. nih.gov This product was later withdrawn from the market for commercial reasons. wikipedia.org

Health Economics and Outcomes Research of Sitagliptin Therapy

Cost-Effectiveness Analyses in Various Healthcare Settings

The economic viability of sitagliptin (B1680988) has been scrutinized across diverse healthcare systems, revealing varied cost-effectiveness depending on the perspective and setting. In a 2021 study in Ecuador, the combination of sitagliptin with metformin (B114582) was found to be highly cost-effective within the public health system (PHS) but not in a specific semi-private hospital when compared to a glibenclamide/metformin combination. nih.govresearchgate.net The analysis, from a third-payer perspective, calculated an incremental cost-effectiveness ratio (ICER) of -$1621.85 in the PHS, indicating a dominant position (lower costs and better outcomes). nih.gov The cost per quality-adjusted life-year (QALY) gained was $611.11. nih.gov

A broader analysis across six European countries (Austria, Finland, Portugal, Scotland, Spain, and Sweden) evaluated the addition of sitagliptin to metformin for patients not reaching glycemic goals. nih.gov Using the United Kingdom Prospective Diabetes Study (UKPDS) Outcomes Model, the study projected lifetime costs and benefits. The findings showed that adding sitagliptin was either dominant (cost-saving with improved health outcomes) or cost-effective compared to adding rosiglitazone, with ICERs up to €4,766 per QALY. nih.gov When compared to adding a sulfonylurea, the ICER values for the sitagliptin combination ranged from €5,949 to €20,350 per QALY across the different countries, falling within acceptable cost-effectiveness thresholds. nih.gov

A systematic review of studies in high- and middle-income countries further supports the cost-effectiveness of dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin. scispace.com As a second-line therapy added to metformin, sitagliptin demonstrated an ICER below €25,000 per QALY when compared against sulfonylureas. scispace.com These analyses consistently highlight that from a third-party payer perspective, sitagliptin presents an economically favorable option in many, though not all, healthcare contexts.

Comparative Economic Evaluations Against Other Antidiabetic Agents

Economic evaluations of sitagliptin against other classes of antidiabetic drugs are crucial for clinical and formulary decision-making. These studies often weigh the higher acquisition cost of sitagliptin against potential savings from reduced complications and healthcare resource use.

Versus Sulfonylureas (SUs) : In an Italian cost-consequence analysis, sitagliptin as a second-line add-on to metformin was found to be a cost-saving alternative to sulfonylureas over a three-year period from both the Italian National Health Service and societal perspectives. nih.govnih.gov The higher drug cost of sitagliptin was offset by lower management costs, including reduced need for glycemic self-monitoring, and a lower incidence of hypoglycemia and major adverse cardiovascular events (MACEs). nih.govnih.gov Projections for a cohort of 100,000 patients suggested that using sitagliptin instead of an SU would avoid 26,882 non-severe and 6,528 severe hypoglycemic events, as well as 1,562 MACEs. nih.govnih.gov

Versus Thiazolidinediones (TZDs) : A pharmacoeconomic analysis comparing sitagliptin to pioglitazone found that sitagliptin had a lower cost-effectiveness ratio, indicating it could reduce costs while achieving a high therapeutic effect. europeanreview.org Similarly, when compared with adding rosiglitazone to metformin, sitagliptin was projected to be a cost-saving or cost-effective option in several European settings. nih.gov

Versus SGLT2 Inhibitors : Comparisons with sodium-glucose co-transporter 2 (SGLT2) inhibitors have yielded mixed results. A cost-effectiveness analysis from a US healthcare payer perspective found empagliflozin (B1684318) to be cost-effective compared to sitagliptin as a second-line therapy, with an ICER of 14,884 vs. $12,353). nih.gov A cost-minimization analysis in Italy concluded that canagliflozin was a cost-saving strategy compared to sitagliptin in patients inadequately controlled with metformin.

Versus GLP-1 Receptor Agonists : When compared with glucagon-like peptide-1 (GLP-1) receptor agonists, sitagliptin is often the less costly agent, though this may not always translate to better cost-effectiveness. A US-based analysis projected that liraglutide (B1674861), when added to metformin, was associated with an ICER of $25,742 per QALY gained for the 1.2 mg dose and 9,340 vs. $9,995), despite having slightly higher diabetes-related costs. nih.gov

Comparator Agent/ClassContext/CountryKey Economic FindingIncremental Cost-Effectiveness Ratio (ICER)
Sulfonylurea (Glibenclamide)EcuadorSitagliptin/Metformin combination was highly cost-effective in the public health system. nih.gov-$1,621.85 / QALY (Dominant) nih.gov
SulfonylureasItalySitagliptin was a cost-saving alternative over 3 years. nih.govnih.govN/A (Cost-Saving)
Thiazolidinedione (Rosiglitazone)EuropeSitagliptin was dominant to cost-effective. nih.govDominant to €4,766 / QALY nih.gov
Thiazolidinedione (Pioglitazone)Not SpecifiedSitagliptin had a lower cost-effectiveness ratio. europeanreview.orgNot Specified
SGLT2 Inhibitor (Empagliflozin)United StatesEmpagliflozin was cost-effective compared to sitagliptin. nih.gov$6,967 / QALY nih.gov
SGLT2 Inhibitor (Dapagliflozin)United StatesSimilar total costs overall; sitagliptin had higher costs in a monotherapy add-on subgroup. nih.govNot Applicable
GLP-1 Agonist (Liraglutide 1.2 mg)United StatesLiraglutide was cost-effective compared to sitagliptin. tandfonline.com$25,742 / QALY tandfonline.com
GLP-1 Agonist (Exenatide)United StatesExenatide associated with lower total 6-month medical costs. nih.govN/A (Cost Comparison)
DPP-4 Inhibitor (Saxagliptin)United StatesSaxagliptin associated with lower overall charges over 6 months. nih.govN/A (Cost Comparison)

Impact on Healthcare Resource Utilization and Costs for Type 2 Diabetes Management

The most significant impact on resource utilization and costs is often seen when sitagliptin is compared with older agents like sulfonylureas. The higher upfront cost of sitagliptin is frequently counterbalanced by savings in other areas. nih.govnih.gov Specifically, the lower risk of hypoglycemia with sitagliptin leads to reduced costs associated with managing these adverse events. Furthermore, by delaying the need for insulin (B600854) initiation and potentially reducing the risk of cardiovascular complications, sitagliptin can lead to substantial long-term savings on direct medical costs. nih.govnih.gov The cost-consequence analysis in Italy highlighted that savings were realized through a lower use of devices for blood sugar self-monitoring, fewer hypoglycemic events, and a reduction in major cardiovascular events, all of which decrease the need for healthcare interventions. nih.gov

Comparator AgentResource Utilization MetricFinding for Sitagliptin GroupTimeframe
Dapagliflozin (B1669812)All-Cause Office VisitsSignificantly more visits (11.3 vs 10.5). pharmacm.com1 Year
DapagliflozinAll-Cause Outpatient VisitsSignificantly more visits (4.3 vs 3.5). pharmacm.com1 Year
DapagliflozinTotal All-Cause CostsSimilar overall; higher in monotherapy add-on subgroup ($14,884 vs $12,353). nih.gov1 Year
SaxagliptinAll-Cause Hospitalization RateSignificantly higher rate (8.1% vs 6.6%). nih.gov6 Months
SaxagliptinDiabetes-Related Hospitalization RateSignificantly higher rate (5.78% vs 4.67%). nih.gov6 Months
ExenatideTotal Medical CostsHigher costs ($9,995 vs $9,340). nih.gov6 Months
ExenatideOutpatient CostsHigher costs ($5,942 vs $4,498). nih.gov6 Months
SulfonylureasManagement Costs (monitoring, MACEs, hypoglycemia)Higher drug cost offset by lower management costs. nih.govnih.gov3 Years

Analytical Methodologies for Sitagliptin Hydrochloride Quantification

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Sitagliptin (B1680988), offering high resolution, sensitivity, and specificity. Its application ranges from quality control of pharmaceutical products to the quantitative analysis of the drug in biological fluids.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed method for the routine analysis of Sitagliptin in bulk drug and tablet formulations. ijarmps.orgthepharmajournal.com These methods are favored for their simplicity, speed, and accuracy. Typically, a C8 or C18 column is used as the stationary phase, which separates components based on their hydrophobicity. ijarmps.orgorientjchem.org

The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijarmps.orgthepharmajournal.comorientjchem.org The pH of the buffer and the ratio of the organic modifier are optimized to achieve a good peak shape and a reasonable retention time for Sitagliptin. Detection is most commonly performed using a UV detector at the wavelength of maximum absorbance for Sitagliptin, which is approximately 267 nm. ijset.inukaazpublications.com

Several studies have developed and validated RP-HPLC methods for Sitagliptin. For instance, one method utilized a Develosil ODS HG-5 RP C18 column with a mobile phase of phosphate buffer and acetonitrile (30:70 v/v, pH 2.8) at a flow rate of 1.0 ml/min, with detection at 255 nm. ijarmps.org Another method for the simultaneous estimation of Sitagliptin and Metformin (B114582) Hydrochloride used an XTerra C8 column with a mobile phase of pH 9 phosphate buffer, acetonitrile, and methanol (35:45:20 v/v/v) at a flow rate of 0.6 ml/min and detection at 260 nm. orientjchem.org In this case, the retention time for Sitagliptin phosphate was found to be 3.056 minutes. orientjchem.org

Table 1: Examples of RP-HPLC Method Parameters for Sitagliptin Quantification

Stationary Phase (Column)Mobile PhaseFlow Rate (ml/min)Detection Wavelength (nm)Retention Time (min)Reference
Develosil ODS HG-5 RP C18 (150 x 4.6mm, 5µm)Phosphate Buffer (0.05M) : Acetonitrile (30:70 v/v), pH 2.81.0255Not Specified ijarmps.org
XTerra C8 (100 x 4.6mm, 3µm)Phosphate Buffer (pH 9) : Acetonitrile : Methanol (35:45:20 v/v/v)0.62603.056 orientjchem.org
PHENOMENEX Luna C18 (250 x 4.6mm, 5µm)Phosphate Buffer (0.02M, pH 4.0) : Acetonitrile (60:40 v/v)1.0Not SpecifiedNot Specified researchgate.net
Xterra C-8 (100 x 4.6 mm, 5µ)Methanol : Acetonitrile : Phosphate Buffer (20:35:45 v/v/v), pH 8.01.02544.90

For the quantification of Sitagliptin in complex biological matrices such as human plasma and urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. researchgate.netresearchgate.net This technique allows for the detection of very low concentrations of the drug, which is essential for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Sample preparation for biological matrices typically involves protein precipitation or liquid-liquid extraction to remove interferences. researchgate.netglobalresearchonline.net For example, methanol can be used as a deproteinization agent for plasma samples. nih.gov Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier such as formic acid. researchgate.netnih.gov

Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) interface. researchgate.net This involves monitoring a specific precursor-to-product ion transition for Sitagliptin (e.g., m/z 408.2 → 193.0) and its internal standard, ensuring high specificity. nih.gov These methods are rapid, with total run times often under 5 minutes. researchgate.netnih.gov

Table 2: Examples of LC-MS/MS Method Parameters for Sitagliptin in Biological Fluids

Biological MatrixSample PreparationChromatographic ColumnMobile PhaseIonization/Detection ModeReference
Human PlasmaProtein Precipitation (Methanol)Agilent Poroshell 120 EC-C18 (100 x 2.1mm, 2.7µm)0.1% v/v Formic Acid : Methanol (45:55, v/v)Not Specified nih.gov
Human Plasma and UrineLiquid-Liquid Extraction (Plasma), Dilution (Urine)Not SpecifiedMethanol : Water (85:15, v/v)ESI / MRM researchgate.net
Human PlasmaLiquid-Liquid Extraction (Methyl tert-butyl ether)Kinetex® C185 mM Ammonium Acetate (with 0.04% Formic Acid) : Acetonitrile (1:1 v/v)Positive Ionization / MRM (m/z 408.2 → 193.0) nih.gov

Spectroscopic Methods (UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy offers a simpler, more cost-effective, and rapid alternative to chromatographic methods for the quantification of Sitagliptin in bulk and pharmaceutical dosage forms. ijset.inukaazpublications.com This method is based on the principle that Sitagliptin absorbs light in the UV region. The analysis involves dissolving the sample in a suitable solvent, such as 0.1N hydrochloric acid, methanol, or water, and measuring the absorbance at its wavelength of maximum absorption (λmax). ijset.innih.gov

The λmax for Sitagliptin is consistently reported to be around 267 nm. ijset.inukaazpublications.comnih.gov The concentration of the drug is then determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. ijset.in These methods have been shown to obey Beer's law over a specific concentration range. ijset.inukaazpublications.com For instance, one study reported linearity in the concentration range of 20-100 µg/ml in 0.1N HCl. ijset.in Another developed method showed a linearity range of 10-300 µg/ml using water as the solvent. ukaazpublications.com

Table 3: UV-Vis Spectroscopy Method Parameters for Sitagliptin

Solventλmax (nm)Linearity Range (µg/ml)Correlation Coefficient (R²)Reference
0.1N HCl26720-1000.998 ijset.in
Water26710-3000.9991 ukaazpublications.com
Not Specified26720-600.991 ijcsrr.org

Validation of Analytical Methods

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Methods for Sitagliptin quantification are typically validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and stability-indicating properties. ijarmps.org

Specificity: This ensures that the signal measured is solely from Sitagliptin, without interference from excipients, impurities, or degradation products. In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. ijarmps.org

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For an RP-HPLC method, linearity was established in the range of 30-70 µg/ml. ijarmps.org An LC-MS/MS method demonstrated linearity over a concentration range of 5-500.03 ng/mL. nih.gov

Accuracy: Accuracy is determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the amount recovered is measured. For Sitagliptin, recovery values are typically in the range of 98% to 102%. ijarmps.org One study reported accuracy for an LC-MS/MS method to be between 87.09% and 105.05%. nih.gov

Precision: Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For LC-MS/MS methods, within-run precision was reported as 0.53-7.12% and between-run precision was 4.74-11.68%. nih.gov

Stability-Indicating Properties: A crucial aspect of validation, especially for pharmaceutical assays, is demonstrating that the method is stability-indicating. This is achieved through forced degradation studies, where the drug is exposed to harsh conditions like acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat, and light. ijarmps.org The analytical method must be able to resolve the intact drug peak from the peaks of any degradation products formed, proving its specificity and stability-indicating nature. ijarmps.org

Table 4: Summary of Validation Parameters for Sitagliptin Analytical Methods

ParameterMethod TypeTypical FindingsReference
Linearity RangeRP-HPLC30-70 µg/ml ijarmps.org
Linearity RangeLC-MS/MS5-500.03 ng/mL nih.gov
Linearity RangeUV-Vis10-300 µg/ml ukaazpublications.com
Accuracy (% Recovery)RP-HPLC98-102% ijarmps.org
Accuracy (% Recovery)UV-Vis96-99% ijset.in
Precision (%RSD)LC-MS/MS (Between-run)4.74-11.68% nih.gov
LODRP-HPLC0.09 µg/ml ijarmps.org
LOQRP-HPLC0.027 µg/ml ijarmps.org
LODUV-Vis3.397 µg/ml ukaazpublications.com
LOQUV-Vis10.295 µg/ml ukaazpublications.com

Regulatory Aspects and Bioequivalence Studies

Regulatory Approval Processes for Sitagliptin (B1680988) and its Generic Equivalents

The regulatory approval for the innovator product, sitagliptin, marketed by Merck & Co. as Januvia, involved a comprehensive submission of clinical data to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Sitagliptin phosphate (B84403) was first approved by the FDA in October 2006. newdrugapprovals.org In the European Union, it was approved in 2007. newdrugapprovals.org

The approval process for generic equivalents of sitagliptin follows an abbreviated pathway. In the European Union, this is typically a generic application under Article 10(1) of Directive 2001/83/EC, claiming essential similarity with the innovator product. geneesmiddeleninformatiebank.nl This process does not require new, extensive clinical trials to prove efficacy and safety. Instead, the primary requirement is to demonstrate that the generic product is bioequivalent to the reference medicinal product, Januvia. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Regulatory authorities like the EMA provide product-specific guidance for demonstrating bioequivalence. europa.eu For a generic application to be successful, the manufacturer must show that their product's pharmacokinetic profile is similar to that of the reference product. geneesmiddeleninformatiebank.nl This involves conducting bioequivalence studies. Once bioequivalence is demonstrated in compliance with European guidance, and the chemical-pharmaceutical quality is proven, a marketing authorization can be granted. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Agreement between member states in the EU is often reached through a written procedure, confirming that essential similarity has been established. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

In the United States, the FDA also outlines specific requirements for generic sitagliptin products. Their guidance may offer options such as an in vivo bioequivalence study or a Biopharmaceutics Classification System (BCS)-based biowaiver. fda.gov A biowaiver may be granted if the drug substance exhibits high solubility and high permeability, but the decision rests on the assessment of the data submitted in the application. fda.gov

Bioequivalence Assessment of Generic Sitagliptin Hydrochloride Formulations in Healthy Volunteers

The cornerstone of approving generic this compound is the bioequivalence (BE) study, typically conducted in healthy volunteers. These studies are designed to compare the rate and extent of absorption of the generic (test) product with the originator (reference) product, which is often sitagliptin phosphate monohydrate (Januvia). nih.govnih.gov

The standard design for these studies is open-label, randomized, single-dose, two-way crossover. nih.govresearchgate.net Healthy male and female subjects are administered a single dose of the test formulation and the reference formulation, separated by a washout period. researchgate.netgabi-journal.net Blood samples are collected at predetermined intervals over a period of up to 72 hours to measure the plasma concentration of sitagliptin. nih.govresearchgate.net

The primary pharmacokinetic (PK) parameters evaluated are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time 0 to the last measurable concentration (AUC0-t). nih.govnih.gov To establish bioequivalence, the 90% confidence interval (CI) for the geometric least-squares mean ratio of the test product to the reference product for both Cmax and AUC0-t must fall within the regulatory acceptance range of 80.00% to 125.00%. nih.govnih.govspringermedizin.de

Several studies have successfully demonstrated the bioequivalence of new generic this compound 100 mg tablets to the reference product. nih.govnih.gov The results from these studies confirm that the generic formulations are expected to provide similar clinical benefits, efficacy, and tolerability as the originator product. nih.govnih.govresearchgate.net

Table 1: Results of a Bioequivalence Study for Sitagliptin 100 mg Tablets nih.gov

Pharmacokinetic Parameter Geometric Mean Ratio (Test/Reference) (%) 90% Confidence Interval (%)
Cmax 100.28 91.85 - 109.56

Table 2: Pharmacokinetic Parameters from a Sitagliptin 100 mg Bioequivalence Study nih.gov

Parameter (Unit) Test Product (Mean ± SD) Reference Product (Mean ± SD)
AUC0-t (ng·h/mL) 9029.0 ± 1512.4 9205.8 ± 1591.2
Cmax (ng/mL) 912.2 ± 173.2 910.1 ± 166.4
Tmax (h) 2.75 ± 1.01 2.89 ± 0.90

Data represents the mean and standard deviation (SD) for pharmacokinetic parameters of the test (generic this compound) and reference (originator) products.

Comparative Bioavailability Studies of Different Sitagliptin Salt Forms (e.g., Hydrochloride Monohydrate vs. Phosphate Monohydrate)

Studies have been conducted to specifically evaluate the comparative bioavailability between different salt forms of sitagliptin, namely the hydrochloride monohydrate used in some generic formulations and the phosphate monohydrate used in the reference product, Januvia. nih.govgabi-journal.net

One such study was an open-label, randomized, crossover bioequivalence study involving 30 healthy male volunteers under fasting conditions. researchgate.netgabi-journal.net Each participant received a single 100 mg dose of sitagliptin as a hydrochloride monohydrate tablet (test) and a phosphate monohydrate tablet (reference), with a one-week washout period between administrations. gabi-journal.net

The results showed no statistically significant difference between the two salt forms in terms of the key pharmacokinetic parameters Cmax, AUC0-48 (area under the curve to 48 hours), and AUC0-inf (area under the curve extrapolated to infinity). researchgate.netgabi-journal.net The 90% confidence intervals for the ratios of these parameters were well within the regulatory bioequivalence acceptance range of 80% to 125%. researchgate.netgabi-journal.net This finding indicates that the this compound monohydrate formulation is bioequivalent to the sitagliptin phosphate monohydrate formulation. gabi-journal.net The study concluded that the two salt forms are expected to have similar in vivo behavior, which is attributed to sitagliptin's high solubility and bioavailability. gabi-journal.net

Table 3: Bioequivalence Comparison of Sitagliptin Salt Forms gabi-journal.net

Pharmacokinetic Parameter 90% Confidence Interval (%)
Cmax 89.2 - 106.0
AUC0–48 100.8 - 104.0

Future Directions and Unanswered Questions in Sitagliptin Research

Long-Term Cardiovascular and Renal Protective Effects

A primary area of future investigation for sitagliptin (B1680988) involves its long-term impact on cardiovascular and renal health. The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a landmark study that provided significant data on the cardiovascular safety of sitagliptin. duke.eduresearchgate.net In this randomized, double-blind study, 14,671 patients with type 2 diabetes and established cardiovascular disease were assigned to receive either sitagliptin or a placebo in addition to their existing therapy. duke.eduunipi.it The primary composite cardiovascular outcome was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina. duke.eduresearchgate.net

Over a median follow-up of 3.0 years, the primary outcome occurred in 11.4% of patients in the sitagliptin group compared to 11.6% in the placebo group. duke.eduunipi.it This demonstrated that sitagliptin was noninferior to placebo, indicating it did not increase the risk of major adverse cardiovascular events. duke.eduresearchgate.net Furthermore, there was no significant difference in the rates of hospitalization for heart failure between the two groups. duke.edukorea.ac.kr While the TECOS trial established the cardiovascular safety of sitagliptin, a key unanswered question is whether it may offer long-term cardiovascular protection beyond its glucose-lowering effects. researchgate.netaafp.org Future research will likely focus on longer-term observational studies and potentially new clinical trials designed to detect a cardiovascular benefit, rather than just non-inferiority.

With regard to renal effects, some studies have suggested potential renoprotective benefits of sitagliptin. nih.govacs.org For instance, some research indicates that sitagliptin may reduce albuminuria. spandidos-publications.com One study noted a modest reduction in estimated glomerular hydraulic pressure with sitagliptin treatment. diabetesjournals.org However, other studies have not found a significant impact on glomerular filtration rate (GFR) with short-term use. diabetesjournals.org A meta-analysis suggested that sitagliptin may reduce proteinuria and ameliorate renal function in patients with early-stage diabetic nephropathy. spandidos-publications.com Long-term studies are needed to definitively establish whether sitagliptin can slow the progression of diabetic kidney disease and improve long-term renal outcomes.

Table 1: Key Findings from the TECOS Study

Outcome Sitagliptin Group Placebo Group Hazard Ratio (95% CI)
Primary Composite Cardiovascular Outcome 11.4% 11.6% 0.98 (0.88 to 1.09)
Hospitalization for Heart Failure 3.1% 3.1% 1.00 (0.83 to 1.20)
Death from any cause 7.5% 7.3% Not significantly different

Role in Pre-diabetes and Diabetes Prevention Strategies

Given its mechanism of action, which includes preserving beta-cell function, there is growing interest in the potential role of sitagliptin in managing pre-diabetes and preventing the progression to type 2 diabetes. researchgate.netnih.gov Pre-diabetes is a critical window of opportunity for intervention. researchgate.net Animal studies have suggested that dipeptidyl peptidase-4 (DPP-4) inhibitors may delay the progression of pre-diabetes. nih.gov

The ongoing "Sitagliptin and Metformin (B114582) in Pre-Diabetes (SiMePreD)" study is a randomized, double-blind, multicenter clinical trial designed to determine if the combination of sitagliptin and metformin is effective in preventing the progression from pre-diabetes to type 2 diabetes. researchgate.netnih.gov This study will assess the effects of this combination on glycemic endpoints and the incidence of cardiovascular disease and death. nih.gov The rationale for this combination is to target both insulin (B600854) resistance with metformin and progressive beta-cell degeneration with sitagliptin. researchgate.netnih.gov

A case report has also documented the use of sitagliptin in a patient with pre-diabetes, where it was associated with an improvement in hemoglobin A1c levels over a three-year period. nih.gov While this is a single case, it highlights the need for larger, controlled studies to evaluate the efficacy and safety of sitagliptin for this indication. nih.govresearchgate.net Future research in this area will be crucial to determine if sitagliptin can be a valuable tool in diabetes prevention strategies.

Exploration of Novel Combinations with Other Therapeutic Classes

The management of type 2 diabetes often requires multiple medications with complementary mechanisms of action. adventhealthresearchinstitute.com Future research is actively exploring novel combinations of sitagliptin with other therapeutic classes to optimize glycemic control and potentially provide additional benefits.

One promising area of investigation is the combination of sitagliptin with sodium-glucose cotransporter-2 (SGLT2) inhibitors. nih.govnih.gov SGLT2 inhibitors work independently of insulin to promote urinary glucose excretion. nih.gov The combination of a DPP-4 inhibitor like sitagliptin and an SGLT2 inhibitor targets multiple pathophysiological pathways in type 2 diabetes. fortunejournals.com Studies have shown that the combination of sitagliptin with SGLT2 inhibitors like dapagliflozin (B1669812) or empagliflozin (B1684318) can lead to significant reductions in HbA1c, body weight, and blood pressure. nih.govfortunejournals.come-dmj.org A pilot study of an initial triple combination of metformin, sitagliptin, and empagliflozin in drug-naïve patients showed significant glucose reduction without severe adverse events. e-dmj.org A retrospective study in the Indian population also suggested the synergistic effects of a fixed-dose combination of sitagliptin and dapagliflozin. nih.gov

Another area of interest is the combination of sitagliptin with glucagon-like peptide-1 (GLP-1) receptor agonists. nih.gov Both drug classes work on the incretin (B1656795) system, but through different mechanisms. droracle.ai While sitagliptin prevents the breakdown of endogenous GLP-1, GLP-1 receptor agonists directly stimulate GLP-1 receptors. droracle.ai Some studies have suggested that this combination may offer additional glycemic control, though the benefits may be marginal. nih.govnih.govaafp.org One randomized controlled trial found that adding sitagliptin to liraglutide (B1674861) therapy increased intact GLP-1 concentrations but had non-significant effects on glycemic control, possibly because the GLP-1 receptors were already maximally stimulated by the liraglutide. nih.gov Longer-term trials are needed to clarify the clinical utility of this combination. nih.gov

Table 2: Investigational Combinations with Sitagliptin

Combination Rationale Potential Benefits
Sitagliptin + SGLT2 Inhibitor Complementary mechanisms of action targeting different pathways. fortunejournals.com Improved glycemic control, weight reduction, blood pressure reduction. nih.gove-dmj.org
Sitagliptin + GLP-1 Receptor Agonist Both act on the incretin system via different mechanisms. droracle.ai Potential for additional glycemic control, though may be marginal. nih.govnih.gov

Advanced Drug Delivery Technologies and Patient Adherence

Improving patient adherence to medication is a critical aspect of managing chronic diseases like type 2 diabetes. unam.mx Research is underway to develop advanced drug delivery technologies for sitagliptin that could enhance patient convenience and adherence. The short half-life of sitagliptin necessitates frequent dosing, which can be a barrier for some patients. researchgate.net

One area of exploration is the development of novel drug delivery systems, such as mucoadhesive nanoparticles. researchgate.net A study on an optimized mucoadhesive nanoparticle formulation of sitagliptin suggested the potential for extended retention time in the gastrointestinal tract, up to 12 hours. researchgate.net This could potentially lead to more efficient oral delivery and improved patient compliance. researchgate.netdntb.gov.ua Other research has looked into polymeric nanoformulations to enhance the oral bioavailability of sitagliptin. tandfonline.com

Studies on patient adherence to sitagliptin have shown that it can be moderate. unam.mx One observational study found that 58% of patients were adherent to sitagliptin therapy. nih.govnih.gov This study also found an association between self-monitoring of blood glucose (SMBG) and improved medication adherence. nih.govnih.gov Future research will likely continue to explore ways to improve adherence, both through technological advancements in drug delivery and through behavioral interventions.

Real-World Effectiveness and Safety Studies in Diverse Populations

While randomized controlled trials are the gold standard for evaluating drug efficacy and safety, real-world effectiveness and safety studies provide valuable insights into how a medication performs in a broader, more diverse patient population. nih.govresearchgate.net

A retrospective cohort study in the United States found that sitagliptin use was not associated with an increased risk of all-cause hospital admission or death compared to other glucose-lowering agents. bmj.com A retrospective chart review in a large hospital in Taiwan demonstrated that sitagliptin led to meaningful clinical improvements in glycemic control, with a significant reduction in HbA1c levels. nih.gov Specifically, a baseline HbA1c of 9.0% was reduced to 8.1% at 3 and 6 months, and the proportion of patients achieving an HbA1c goal of less than 7.0% more than doubled. nih.gov

A 3-year, prospective, multicenter, open-label post-marketing surveillance study in Japan confirmed the long-term risk-benefit profile of sitagliptin in Japanese patients with type 2 diabetes. nih.govnih.gov This study found that long-term sitagliptin administration was associated with good efficacy and no additional safety concerns. nih.govresearchgate.net Cardiovascular events were infrequent in this population. nih.govnih.gov

Future real-world studies will continue to be important for understanding the long-term effectiveness and safety of sitagliptin in various ethnic groups, age groups, and patients with different comorbidities. These studies will help to further refine the role of sitagliptin in the management of type 2 diabetes in a global context.

Q & A

Q. What strategies optimize the simultaneous quantification of this compound in complex biological matrices (e.g., plasma)?

  • Methodological Answer : Use protein precipitation with acetonitrile (1:3 v/v) to remove plasma proteins. For capillary zone electrophoresis (CZE), optimize buffer pH to 9.0 (borate buffer) to enhance resolution. Validate recovery rates (≥95%) and precision (RSD < 2%) using internal standards like glipizide .

Q. How should researchers address discrepancies in pharmacokinetic data between generic and branded Sitagliptin formulations?

  • Methodological Answer : Perform equivalence testing using two one-sided tests (TOST) with 90% confidence intervals for AUC and Cmax. If results fall outside the 80–125% equivalence range, investigate excipient interactions (e.g., solubility enhancers) or dissolution profile mismatches using USP Apparatus II (paddle method) at 50 rpm .

Method Validation & Data Analysis

Q. What statistical criteria are critical for validating analytical methods for this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : R<sup>2</sup> ≥ 0.995 across the analytical range.
  • Precision : Intra-day and inter-day RSD ≤ 2%.
  • Accuracy : Recovery rates of 98–102% via standard addition.
  • Robustness : Test variations in mobile phase (±5% organic), wavelength (±2 nm), and column temperature (±2°C) .

Q. How can researchers ensure reproducibility in HPLC methods for this compound under varying laboratory conditions?

  • Methodological Answer : Standardize column lot numbers and degassing protocols for mobile phases. Perform system suitability tests (SST) before each run: retention time RSD ≤ 1%, theoretical plates ≥ 2000, and tailing factor ≤ 2. Use bracketing standards to correct for detector drift .

Experimental Design Considerations

Q. What are the ethical and procedural requirements for clinical trials involving this compound in human subjects?

  • Methodological Answer : Submit protocols to an Institutional Review Board (IRB) with informed consent documentation. Include inclusion/exclusion criteria (e.g., HbA1c ≥ 6.5% for T2DM studies) and adverse event monitoring plans (e.g., pancreatitis risk). For bioequivalence trials, adhere to FDA 21 CFR Part 320 guidelines .

Q. How should stability studies for this compound formulations be designed to meet regulatory standards?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation products (e.g., diketopiperazine derivatives) via forced degradation under acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H2O2) conditions. Quantify using validated stability-indicating HPLC methods .

Conflict Resolution in Data Interpretation

Q. How to resolve contradictions between in vitro dissolution and in vivo bioavailability data for this compound tablets?

  • Methodological Answer : Perform IVIVC (In Vitro-In Vivo Correlation) studies using Wagner-Nelson or deconvolution methods. If correlation is weak (R<sup>2</sup> < 0.85), re-evaluate dissolution conditions (e.g., surfactant addition in media to mimic intestinal fluid) or investigate permeation enhancers in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.